APTO-253 hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1691221-67-6 |
|---|---|
Molecular Formula |
C22H15ClFN5 |
Molecular Weight |
403.8 g/mol |
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline;hydrochloride |
InChI |
InChI=1S/C22H14FN5.ClH/c1-11-17(15-10-12(23)6-7-16(15)26-11)22-27-20-13-4-2-8-24-18(13)19-14(21(20)28-22)5-3-9-25-19;/h2-10,26H,1H3,(H,27,28);1H |
InChI Key |
XGEPFSYBBQZKKW-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
APTO-253 hydrochloride; APTO-253 HCl; APTO 253 HCl; APTO253 HCl; LOR 253; LOR253; LOR-253; LT-253; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of APTO-253 Hydrochloride in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
APTO-253 hydrochloride is a small molecule 2-indolyl imidazole [4,5-d] phenanthroline derivative that has been investigated for the treatment of acute myeloid leukemia (AML) and other hematologic malignancies.[1][2] This technical guide provides a detailed overview of its core mechanism of action, focusing on its role as a c-Myc inhibitor and its interaction with G-quadruplex DNA. The information presented is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of APTO-253's molecular pharmacology. Although clinical development of APTO-253 was discontinued, the insights into its mechanism of action remain valuable for the broader field of oncology drug development, particularly in the context of targeting transcription factors and DNA secondary structures.[3]
Core Mechanism of Action: G-Quadruplex Stabilization and c-Myc Repression
The primary mechanism of action of APTO-253 in AML cells involves the stabilization of G-quadruplex (G4) DNA structures, leading to the transcriptional repression of the MYC oncogene.[1][4][5]
Intracellularly, APTO-253 is converted from its monomeric form to a ferrous complex, [Fe(253)3].[1][6] Both the monomer and the iron complex have been shown to bind to and stabilize G4 motifs.[1][2] These G4 structures are prevalent in the promoter regions of key oncogenes, including MYC and KIT, as well as in telomeres.[1][4] By stabilizing the G4 structure in the MYC promoter, APTO-253 acts as a transcriptional silencer, leading to a concentration- and time-dependent decrease in both MYC mRNA and protein levels.[1][7] The inhibition of MYC, a critical driver of proliferation and cell cycle progression in many cancers including AML, is a central tenet of APTO-253's anti-leukemic activity.[1][7]
dot
Figure 1: Intracellular activation and G-quadruplex stabilization by APTO-253.
Downstream Cellular Effects
The repression of c-Myc by APTO-253 initiates a cascade of downstream events that collectively contribute to its anti-leukemic effects.
Cell Cycle Arrest
A significant consequence of c-Myc downregulation is cell cycle arrest at the G0/G1 phase.[2][7] This is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[1][8] Additionally, APTO-253 treatment leads to a dose-dependent inhibition of cyclin D3 (CCND3) and cyclin-dependent kinase 4 (CDK4), key proteins required for progression through the G1 phase.[1][2]
Induction of Apoptosis
APTO-253 induces apoptosis in AML cells in a dose- and time-dependent manner.[7] This is evidenced by an increase in Annexin-V staining and the cleavage of poly (ADP-ribose) polymerase (c-PARP), a hallmark of programmed cell death.[7]
DNA Damage Response
Stabilization of G4 structures in telomeric regions can disrupt telomere stability and stall replication forks, resulting in DNA single- and double-strand breaks.[1] APTO-253 treatment has been shown to induce DNA damage, as indicated by the accumulation of γ-H2AX, a marker of DNA double-strand breaks.[1][9] This activation of the DNA damage response (DDR) pathway further contributes to cell cycle arrest and apoptosis.[1][9]
Induction of KLF4
In addition to its effects on c-Myc, APTO-253 has been reported to induce the expression of Krüppel-like factor 4 (KLF4), a master transcription factor and tumor suppressor.[1][10] KLF4 expression is often suppressed in AML, and its re-expression can promote apoptosis.[10][11]
dot
Figure 2: Downstream signaling effects of APTO-253 in AML cells.
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro activity of APTO-253 in various AML cell lines.
Table 1: Antiproliferative Activity of APTO-253 in AML Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (hours) |
|---|---|---|
| MV4-11 | 0.47 | 48 |
| MV4-11 | 0.40 | 72 |
| MV4-11 | 0.24 | 120 |
| EOL-1 | 0.057 - 1.75 (range) | Not specified |
| KG-1 | 0.057 - 1.75 (range) | Not specified |
Data sourced from Molecular Cancer Therapeutics (2018).[1]
Table 2: Effect of APTO-253 on Cell Cycle Distribution in MV4-11 Cells (24-hour exposure)
| APTO-253 Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| 0 (Vehicle) | 45 | 40 | 15 |
| 0.25 | 55 | 35 | 10 |
| 0.5 | 70 | 20 | 10 |
| 1.0 | 80 | 10 | 10 |
Data derived from graphical representations in Molecular Cancer Therapeutics (2018).[1]
Table 3: Effect of APTO-253 on c-Myc and p21 mRNA Expression in KG-1 Cells (24-hour exposure)
| APTO-253 Concentration (µM) | c-Myc mRNA (% of Control) | p21 mRNA (Fold Induction) |
|---|---|---|
| 0.25 | ~75% | ~5 |
| 0.5 | ~50% | ~10 |
| 1.0 | ~25% | ~15 |
Data derived from graphical representations in Blood (2015) and Molecular Cancer Therapeutics (2018).[1][12]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on APTO-253.
Cytotoxicity Assay
-
Cell Plating: AML cell lines (e.g., MV4-11, KG-1, EOL-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Cells are treated with a serial dilution of APTO-253 or vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified duration (e.g., 48, 72, or 120 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using a CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated using non-linear regression analysis in GraphPad Prism software.
Western Blotting
-
Cell Lysis: Cells treated with APTO-253 or vehicle are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 4-20% Tris-glycine gel.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-c-Myc, anti-p21, anti-CDK4, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing. Cells are stored at -20°C for at least 2 hours.
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer (e.g., BD FACSCanto II). The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using FlowJo or similar software.
Fluorescence Resonance Energy Transfer (FRET) Assay for G-Quadruplex Stabilization
-
Assay Principle: A dual-labeled oligonucleotide containing a G4-forming sequence (e.g., from the c-Myc promoter) with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA) at opposite ends is used. In the absence of a stabilizing ligand, the oligonucleotide exists in a random coil conformation, and the fluorescence is quenched. Upon G4 formation and stabilization by a ligand like APTO-253, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Reaction Mixture: The reaction is set up in a buffer containing the labeled oligonucleotide, KCl (to promote G4 formation), and varying concentrations of APTO-253 or a known G4 ligand as a positive control.
-
Measurement: The fluorescence intensity is measured over time at the appropriate excitation and emission wavelengths. The melting temperature (Tm) of the G4 structure can also be determined by monitoring fluorescence as the temperature is increased. An increase in Tm in the presence of the compound indicates stabilization.
dot
Figure 3: A representative experimental workflow for evaluating APTO-253.
Conclusion
This compound exhibits a multi-faceted mechanism of action in AML cells, primarily driven by its ability to form an intracellular iron complex that stabilizes G-quadruplex DNA structures. This leads to the transcriptional repression of the c-Myc oncogene, triggering a cascade of downstream events including G0/G1 cell cycle arrest, induction of the tumor suppressor KLF4, activation of the DNA damage response, and ultimately, apoptosis. The detailed molecular insights and methodologies presented in this guide offer a comprehensive resource for the scientific community engaged in the research and development of novel cancer therapeutics targeting similar pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. escholarship.org [escholarship.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. selleckchem.com [selleckchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
An In-depth Technical Guide to c-Myc Inhibition by APTO-253 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
APTO-253 hydrochloride is a novel small molecule inhibitor of the c-Myc oncogene, a critical driver in a multitude of human cancers, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols related to APTO-253. The compound has demonstrated potent and selective anti-tumor activity by downregulating c-Myc expression at both the mRNA and protein levels. This activity is attributed to its ability to stabilize G-quadruplex structures in the MYC promoter region, leading to transcriptional repression. Furthermore, APTO-253 induces cell cycle arrest at the G0/G1 phase and triggers apoptosis in cancer cells, while exhibiting a favorable safety profile with minimal impact on normal cells. This document is intended to serve as a core resource for researchers and drug development professionals investigating c-Myc as a therapeutic target.
Mechanism of Action: Targeting the c-Myc Oncogene
APTO-253 employs a multi-faceted approach to inhibit c-Myc, a transcription factor frequently overexpressed in various cancers. The primary mechanism involves the transcriptional repression of the MYC gene.
1.1. G-Quadruplex Stabilization: APTO-253, and its intracellular ferrous complex [Fe(253)3], binds to and stabilizes G-quadruplex (G4) DNA structures within the promoter region of the MYC gene.[1][2][3] This stabilization impedes the transcriptional machinery, leading to a significant reduction in MYC mRNA and subsequent c-Myc protein levels.[1][4] FRET assays have confirmed that both APTO-253 and its iron complex effectively stabilize G4 structures from the MYC and KIT promoters, as well as telomeric regions.[1][2]
1.2. Downstream Cellular Effects: The inhibition of c-Myc by APTO-253 initiates a cascade of downstream events culminating in anti-tumor activity:
-
Cell Cycle Arrest: APTO-253 induces a robust G0/G1 cell cycle arrest in AML and other cancer cells.[1][3][5] This is accompanied by the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A) and downregulation of key cell cycle progression proteins such as Cyclin D3 and CDK4.[1][4][5]
-
Induction of Apoptosis: The compound effectively triggers programmed cell death (apoptosis) in a dose- and time-dependent manner.[1][5] This is evidenced by increased Annexin-V staining and cleavage of poly (ADP-ribose) polymerase (c-PARP).[5]
-
DNA Damage Response: APTO-253 treatment leads to the activation of DNA damage and cellular stress response pathways.[1][4] This is indicated by an increase in markers such as γ-H2AX, p-Chk1, and p-Chk2.[6]
-
Induction of KLF4: APTO-253 has been shown to induce the expression of Krüppel-like Factor 4 (KLF4), a tumor suppressor that can contribute to the induction of p21 and apoptosis.[3][5][7]
The following diagram illustrates the proposed signaling pathway of APTO-253.
Caption: Signaling pathway of APTO-253 leading to c-Myc inhibition and downstream effects.
Quantitative Data Presentation
The anti-cancer efficacy of APTO-253 has been quantified across various preclinical models. The following tables summarize key data points for easy comparison.
Table 1: In Vitro Cytotoxicity of APTO-253 in Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MV4-11 | AML | 0.25 ± 0.03 | [5] |
| EOL-1 | AML | 0.057 - 1.75 (range) | [3][4] |
| KG-1 | AML | 0.057 - 1.75 (range) | [3][4] |
| THP-1 | AML | 0.057 - 1.75 (range) | [3][4][5] |
| SKM-1 | AML | 0.057 - 1.75 (range) | [3][4][5] |
| HEL92.1.7 | AML | 0.057 - 1.75 (range) | [3][4][5] |
| Raji | Lymphoma | 0.105 ± 0.024 | [8] |
| Raji/253R (Resistant) | Lymphoma | 1.387 ± 0.094 | [8] |
| Various Lymphoma Lines | Lymphoma | 0.057 - 1.75 (range) | [3] |
| Normal PBMCs | Healthy Donor | > 100 | [5] |
Table 2: Inhibition of c-Myc Expression by APTO-253
| Cell Line | Assay | Effect | Citation |
| AML Cell Lines | RT-qPCR | Dose-dependent decrease in MYC mRNA | [1][5] |
| AML Cell Lines | Western Blot | Dose-dependent decrease in c-Myc protein | [1][5] |
| MV4-11, EOL-1, KG-1 | RT-qPCR | Time-dependent decrease in MYC mRNA (up to 24h) | [1][4] |
| MV4-11, EOL-1, KG-1 | Western Blot | Time-dependent decrease in c-Myc protein (up to 24h) | [1][4] |
Table 3: Clinical Activity of APTO-253 in Patients with AML and MDS
| Dose Level (mg/m²) | Patient Population | c-Myc Expression Reduction | Citation |
| 20 | Relapsed/Refractory AML | ~72% in peripheral white blood cells | [9][10] |
| 40 | High-Risk MDS | 79% during the first cycle | [9][10] |
| 20, 40, 66 | R/R AML and HR-MDS | Evidence of target engagement by reduction in cellular MYC gene expression | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of APTO-253.
3.1. Cell Viability (MTS) Assay
This protocol is used to determine the cytotoxic effects of APTO-253 on cancer cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate cell culture medium.
-
Compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72-120 hours.[5]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[11]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[11]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using a non-linear regression analysis (e.g., in GraphPad Prism).[5]
3.2. Western Blotting for c-Myc and Cell Cycle Proteins
This protocol is used to assess the protein levels of c-Myc and other relevant proteins.
-
Cell Lysis: Treat cells with APTO-253 for the desired time and concentration. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, p21, Cyclin D3, CDK4, or GAPDH (as a loading control) overnight at 4°C.[1][5]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ and normalize to the loading control.[1][4]
3.3. Quantitative Real-Time PCR (RT-qPCR) for MYC mRNA
This protocol is used to quantify the mRNA expression levels of the MYC gene.
-
RNA Extraction: Treat cells with APTO-253, harvest, and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the MYC gene. Use a housekeeping gene (e.g., GAPDH) for normalization.[5][12]
-
Thermocycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in MYC mRNA expression in treated versus control samples.[12]
3.4. Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate the binding of proteins to specific DNA regions, such as the association of histone marks with the MYC promoter.
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., acetylated H3K27).[1][5] Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
qPCR Analysis: Perform qPCR using primers designed to amplify the MYC promoter region to quantify the amount of precipitated DNA.[1]
Mandatory Visualizations
Experimental Workflow for Evaluating APTO-253
Caption: A typical workflow for the preclinical and clinical evaluation of APTO-253.
Logical Relationship: c-Myc Inhibition to Therapeutic Outcome
Caption: The logical progression from APTO-253's molecular action to its potential clinical benefits.
Conclusion
This compound represents a promising therapeutic agent that targets the fundamental oncogenic driver, c-Myc. Its unique mechanism of action, involving the stabilization of G-quadruplex DNA, offers a novel approach to downregulating this challenging target. The comprehensive data presented in this guide, from in vitro cytotoxicity to clinical evidence of target engagement, underscores the potential of APTO-253 in the treatment of hematologic malignancies. While the clinical development of APTO-253 has faced challenges, the wealth of preclinical data provides a strong foundation for the continued exploration of c-Myc inhibitors and G-quadruplex stabilizers in oncology.[13] This technical guide serves as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. escholarship.org [escholarship.org]
- 2. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. ashpublications.org [ashpublications.org]
- 7. selleckchem.com [selleckchem.com]
- 8. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. physiology.elte.hu [physiology.elte.hu]
- 12. researchgate.net [researchgate.net]
- 13. fiercebiotech.com [fiercebiotech.com]
APTO-253 Hydrochloride: A Technical Overview of its Potential Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is a synthesis of available preclinical and clinical data primarily focused on the oncological applications of APTO-253 hydrochloride. Direct, in-depth research on its anti-inflammatory effects is limited. The anti-inflammatory potential discussed herein is largely inferred from its known mechanism of action.
Core Mechanism of Action
APTO-253 is a novel small molecule that has been investigated for its anti-cancer properties. Its primary mechanisms of action include the induction of Krüppel-like factor 4 (KLF4) expression and the inhibition of the c-Myc oncogene.[1][2][3] APTO-253 also exhibits activity as a G-quadruplex DNA stabilizer.[2][4][5] Upon entering a cell, APTO-253 forms an active intracellular complex with iron, [Fe(253)3].[6][7]
While the majority of research has focused on its effects on cancer cells, some findings suggest potential anti-inflammatory applications, with reports of "antiarthritic activity."[1][2] The subsequent sections will explore the potential anti-inflammatory signaling pathways based on its established molecular targets.
Potential Anti-inflammatory Signaling Pathways
The known molecular targets of APTO-253, KLF4 and c-Myc, are involved in the regulation of inflammatory responses. This provides a basis for its potential anti-inflammatory effects.
KLF4-Mediated Anti-inflammatory Pathway
Krüppel-like factor 4 (KLF4) is a transcription factor with diverse cellular functions, including the suppression of inflammatory responses. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. By inducing KLF4, APTO-253 could potentially suppress the transcription of pro-inflammatory genes.
Caption: Potential KLF4-mediated anti-inflammatory pathway of APTO-253.
c-Myc Inhibition and Inflammation
The c-Myc oncogene is not only a critical regulator of cell proliferation but is also implicated in promoting inflammatory responses. It can enhance the expression of pro-inflammatory cytokines. By inhibiting c-Myc, APTO-253 may dampen these inflammatory signals.
Caption: Potential anti-inflammatory effect through c-Myc inhibition by APTO-253.
Quantitative Data
A thorough review of publicly available literature did not yield quantitative data specifically detailing the anti-inflammatory effects of this compound. The existing data primarily focuses on its anti-cancer properties, with reported IC50 values in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Raji | Burkitt's Lymphoma | 105 ± 2.4 | [2] |
| Raji/253R (Resistant) | Burkitt's Lymphoma | 1387 ± 94 | [2] |
| Various AML and Lymphoma Lines | Hematologic Malignancies | 57 - 1750 | [1][2] |
Note: This table summarizes the anti-proliferative activity of APTO-253 in cancer cell lines and does not reflect its anti-inflammatory potency.
Experimental Protocols
Detailed experimental protocols for assessing the anti-inflammatory effects of APTO-253 are not available in the reviewed literature. However, based on standard immunological and molecular biology techniques, the following experimental workflows could be employed.
In Vitro Anti-inflammatory Assessment Workflow
This workflow outlines the steps to evaluate the anti-inflammatory effects of APTO-253 in a cell-based model.
Caption: Proposed experimental workflow for in vitro anti-inflammatory studies of APTO-253.
Methodologies
-
Cell Culture and Treatment: Immune cells (e.g., primary macrophages, THP-1 cells) or disease-relevant cells (e.g., synoviocytes for arthritis) would be cultured under standard conditions. Inflammation would be induced using agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). Subsequently, cells would be treated with varying concentrations of this compound.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures would be collected to quantify the secretion of pro-inflammatory cytokines such as TNF-α, interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).
-
Quantitative Polymerase Chain Reaction (qPCR): RNA would be extracted from the treated cells to analyze the gene expression levels of key inflammatory mediators and signaling molecules.
-
Western Blotting: Cell lysates would be prepared to assess the protein levels and activation states (e.g., phosphorylation) of proteins involved in inflammatory signaling pathways, such as components of the NF-κB pathway (p65, IκBα).
Clinical Development and Future Directions
Phase 1 clinical trials have evaluated APTO-253 in patients with advanced solid tumors and hematologic malignancies.[3][8] However, clinical development was halted due to manufacturing challenges and a lack of clinical response in patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[9]
While the clinical journey of APTO-253 in oncology has been challenging, its unique mechanism of action, particularly the induction of KLF4, warrants further investigation into its potential anti-inflammatory and anti-arthritic properties. Future research should focus on:
-
In-depth preclinical studies to elucidate the specific anti-inflammatory mechanisms.
-
Quantitative assessment of its effects on a broad range of inflammatory markers.
-
Evaluation in animal models of inflammatory diseases, such as collagen-induced arthritis.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FDA Lifts Clinical Hold so MYC Inhibitor APTO-253 Can Return to Phase 1b Trial In Patients With Hematologic Cancers :: Aptose Biosciences Inc. (APS) [aptose.com]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 study of APTO-253 HCl, an inducer of KLF4, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
APTO-253 Hydrochloride: An In-Depth Technical Guide to its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
APTO-253 hydrochloride (also known as LOR-253) is a small molecule inhibitor of c-Myc expression that has demonstrated potent anti-tumor activity in preclinical models of various hematologic malignancies, particularly Acute Myeloid Leukemia (AML).[1][2][3][4] A key mechanism of its action is the induction of cell cycle arrest, preventing the proliferation of cancer cells. This technical guide provides a comprehensive overview of the effects of APTO-253 on cell cycle progression, detailing the underlying molecular mechanisms, quantitative data from key experiments, and the methodologies used to elicit these findings.
Core Mechanism of Action: G0/G1 Cell Cycle Arrest
APTO-253 consistently induces a dose- and time-dependent arrest of cancer cells in the G0/G1 phase of the cell cycle.[2][5][6][7] This blockade of cell cycle progression is a critical component of its anti-proliferative effects and is a precursor to the induction of apoptosis (programmed cell death) in susceptible cancer cell lines.[2][3] The primary mechanism involves the stabilization of G-quadruplex DNA structures, particularly in the promoter region of the MYC oncogene, leading to transcriptional repression of c-Myc.[5]
The downregulation of c-Myc, a master regulator of cell proliferation, initiates a signaling cascade that culminates in G0/G1 arrest. This is characterized by the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A) and the transcription factor Krüppel-like factor 4 (KLF4).[7][8] Concurrently, APTO-253 treatment leads to a reduction in the levels of key proteins that drive the G1 to S phase transition, namely Cyclin D3 and Cyclin-Dependent Kinase 4 (CDK4).[2]
Signaling Pathway of APTO-253-Induced G0/G1 Arrest
The following diagram illustrates the signaling pathway through which this compound mediates cell cycle arrest at the G0/G1 checkpoint.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. glpbio.com [glpbio.com]
Methodological & Application
Determining the Potency of APTO-253: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of APTO-253 in various cancer cell lines. APTO-253 is a small molecule inhibitor of c-Myc expression that also stabilizes G-quadruplex DNA, leading to cell cycle arrest and apoptosis in cancer cells.[1] These protocols are intended to guide researchers in accurately assessing the cytotoxic activity of this promising anti-cancer agent.
Data Presentation: APTO-253 IC50 Values in Various Cancer Cell Lines
The anti-proliferative activity of APTO-253 has been demonstrated across a range of human malignancies. The IC50 values, representing the concentration of the drug required to inhibit the growth of 50% of the cancer cells, are summarized below.
| Cancer Type | Cell Line | IC50 Value |
| Acute Myeloid Leukemia (AML) | MV4-11 | 0.24 µM (120h exposure)[2] |
| 0.40 µM (72h exposure)[2] | ||
| 0.47 µM (48h exposure)[2] | ||
| AML Cell Lines (various) | 57 nM - 1.75 µM[1][2][3] | |
| 6.9 nM - 305 nM[4] | ||
| Lymphoma | Raji (Burkitt's Lymphoma) | 105.4 ± 2.4 nM[5] |
| Raji/253R (Resistant) | 1387.7 ± 98.5 nM[5] | |
| Lymphoma Cell Lines (various) | 57 nM - 1.75 µM[1][2] | |
| Non-Hodgkin's Lymphoma | 11 nM - 190 nM[4] | |
| Acute Lymphoblastic Leukemia (ALL) | ALL Cell Lines (various) | 39 nM - 250 nM[4] |
| Chronic Myeloid Leukemia (CML) | CML Cell Lines (various) | 39 nM - 250 nM[4] |
| Multiple Myeloma | Multiple Myeloma Cell Lines (various) | 72 nM - 180 nM[4] |
| Solid Tumors | Wide range of human malignancies | ~0.04 µM to 2.6 µmol/L[5] |
Experimental Protocols
A detailed methodology for determining the IC50 of APTO-253 using a colorimetric cell viability assay is provided below. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays.
Protocol: IC50 Determination of APTO-253 using MTS Assay
This protocol outlines the steps for assessing the effect of APTO-253 on the viability of adherent or suspension cancer cell lines.
Materials:
-
APTO-253
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom sterile cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dimethyl sulfoxide (DMSO), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium to the desired concentration.
-
For suspension cells, directly count and dilute to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Preparation of APTO-253 Dilutions:
-
Prepare a stock solution of APTO-253 in DMSO.
-
Perform a serial dilution of the APTO-253 stock solution in complete cell culture medium to achieve a range of desired concentrations. It is recommended to prepare these dilutions at 2X the final desired concentration.
-
-
Treatment of Cells:
-
After 24 hours of incubation, carefully remove the medium from the wells (for adherent cells).
-
Add 100 µL of the prepared 2X APTO-253 dilutions to the corresponding wells.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest APTO-253 concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 120 hours) at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Following the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in the dark. The incubation time will depend on the metabolic activity of the cell line and should be optimized.
-
After incubation with the MTS reagent, measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each APTO-253 concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the APTO-253 concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using graphing software such as GraphPad Prism.
-
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of APTO-253.
Signaling Pathway of APTO-253 in Cancer Cells
APTO-253 exerts its anti-cancer effects through a multi-faceted mechanism of action. A key aspect is its ability to stabilize G-quadruplex DNA structures, which are prevalent in the promoter regions of oncogenes like c-Myc.[1] This stabilization leads to the downregulation of c-Myc expression.[1] Concurrently, APTO-253 induces the expression of the tumor suppressor Krüppel-like factor 4 (KLF4).[1] The inhibition of c-Myc and induction of KLF4 contribute to cell cycle arrest at the G0/G1 phase and ultimately trigger apoptosis.[1][2]
Caption: Simplified signaling pathway of APTO-253 in cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 5. escholarship.org [escholarship.org]
Application Note: Chromatin Immunoprecipitation (ChIP) for APTO-253 G-quadruplex Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction
APTO-253 is a small molecule clinical-stage therapeutic agent that has demonstrated significant anti-tumor activity, particularly in acute myeloid leukemia (AML).[1][2] Its mechanism of action involves the induction of cell cycle arrest and apoptosis.[3][4] Mechanistic studies have revealed that APTO-253, and its intracellularly formed ferrous complex [Fe(253)3], functions by binding to and stabilizing G-quadruplex (G4) DNA structures.[1][4] G-quadruplexes are secondary DNA structures prevalent in the promoter regions of key oncogenes, such as MYC, and in telomeres.[1][5] Stabilization of these G4 motifs can inhibit transcription, leading to the downregulation of oncogenes and triggering DNA damage responses.[2][6]
This application note provides a detailed protocol for utilizing Chromatin Immunoprecipitation (ChIP) to investigate and quantify the binding of APTO-253 to G-quadruplex structures within a cellular context. The protocol is designed for researchers aiming to validate the molecular mechanism of APTO-253 or similar G4-stabilizing compounds.
Molecular Mechanism of APTO-253
APTO-253 exerts its biological effects through a multi-step process. After entering the cell, it is converted to its more active ferrous complex, [Fe(253)3].[7] This complex then specifically binds to and stabilizes G-quadruplex DNA motifs.[1] A primary target of this action is the G4 structure within the promoter of the MYC oncogene, a critical driver of proliferation in many cancers.[8] The stabilization of this G4 structure impedes transcriptional machinery, leading to a significant reduction in MYC mRNA and protein levels.[1] This suppression of a key oncogene, coupled with the induction of DNA damage pathways, culminates in G0/G1 cell cycle arrest and apoptosis in cancer cells.[4][6]
Data Presentation: Biological Effects of APTO-253
The efficacy of APTO-253 is concentration and time-dependent. The following tables summarize key quantitative data from studies on its biological effects in AML cell lines.
Table 1: Antiproliferative Activity of APTO-253 in AML Cell Lines
| Cell Line | IC50 (µM) after 120h |
|---|---|
| MV4-11 | 0.24 |
| EOL-1 | 0.057 |
| KG-1 | 0.47 |
Data derived from studies on the antiproliferative effects of APTO-253.[1][3]
Table 2: Effect of APTO-253 on MYC Expression in MV4-11 Cells
| Treatment | Duration (h) | MYC mRNA Level (Fold Change) | MYC Protein Level (Fold Change) |
|---|---|---|---|
| 500 nM APTO-253 | 6 | ~0.4 | ~0.6 |
| 500 nM APTO-253 | 24 | ~0.2 | ~0.3 |
Quantitative data showing a time-dependent reduction in MYC mRNA and protein levels.[1][4]
Table 3: Induction of Apoptosis and Cell Cycle Arrest by APTO-253
| Cell Line | Treatment | % Apoptotic Cells (24h) | % Cells in G0/G1 (24h) |
|---|---|---|---|
| MV4-11 | Vehicle | ~5% | ~45% |
| MV4-11 | 500 nM APTO-253 | ~40% | ~70% |
| KG-1 | Vehicle | ~8% | ~65% |
| KG-1 | 500 nM APTO-253 | ~35% | ~80% |
APTO-253 treatment leads to a significant increase in apoptosis and G0/G1 cell cycle arrest.[3][4]
Experimental Protocol: G-Quadruplex Chromatin Immunoprecipitation (G4-ChIP)
This protocol is adapted from standard ChIP procedures and specialized methods for detecting G-quadruplex structures.[9][10][11] It is optimized for studying the effect of small molecules like APTO-253 on G4 stabilization in cultured AML cells (e.g., MV4-11).
Part 1: Cell Culture, Treatment, and Cross-linking
-
Cell Culture: Culture MV4-11 cells in appropriate media to a density of approximately 1-2 x 10⁶ cells/mL. For one ChIP experiment, a total of 1-2 x 10⁷ cells are recommended.
-
Drug Treatment: Treat cells with either vehicle (e.g., DMSO) or the desired concentration of APTO-253 (e.g., 500 nM) for a specified time (e.g., 6 or 24 hours).
-
Cross-linking:
-
Add formaldehyde directly to the cell culture media to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate at room temperature for 5 minutes.
-
-
Cell Harvesting:
-
Pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS containing a protease inhibitor cocktail.
-
Part 2: Chromatin Preparation and Shearing
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer with 0.1% SDS and protease inhibitors).[9]
-
Nuclear Isolation: Dounce homogenize or incubate on ice to lyse the cells and release nuclei. This step helps reduce background.[11]
-
Chromatin Shearing:
-
Sonicate the nuclear lysate to shear the chromatin into fragments of 200-900 bp.
-
Optimization is critical: Perform a time-course sonication on a small aliquot of chromatin to determine the optimal conditions for your specific cell type and sonicator.
-
Verify fragment size by running an aliquot of sheared, de-cross-linked DNA on an agarose gel.
-
-
Clarification: Centrifuge the sonicated lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet debris. The supernatant contains the soluble chromatin.
-
Quantification: Determine the chromatin concentration. Dilute the chromatin for subsequent immunoprecipitation.
Part 3: Immunoprecipitation
-
Input Sample: Set aside a small fraction (e.g., 1-2%) of the sheared chromatin to serve as the "input" control. This sample will be processed with the ChIP samples starting from the reverse cross-linking step.
-
Antibody Incubation:
-
Incubate the diluted chromatin overnight at 4°C with a G4-structure-specific antibody (e.g., BG4).
-
Include a negative control immunoprecipitation with a non-specific IgG antibody.
-
-
Immune Complex Capture:
-
Add Protein A/G magnetic beads to each sample.
-
Incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.
-
Part 4: Washing, Elution, and DNA Purification
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound chromatin. Use buffers with increasing salt concentrations and detergents (e.g., low salt wash buffer, high salt wash buffer, LiCl wash buffer).
-
Finish with a final wash in TE buffer.
-
-
Elution:
-
Resuspend the beads in an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
Incubate at 65°C for 15-30 minutes with agitation to elute the chromatin from the antibody/beads.
-
Pellet the beads and transfer the supernatant (containing the eluted chromatin) to a new tube.
-
-
Reverse Cross-linking:
-
Add NaCl to the eluted ChIP samples and the input control to a final concentration of 200 mM.
-
Incubate at 65°C for at least 5 hours (or overnight) to reverse the formaldehyde cross-links.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.[9]
-
Resuspend the purified DNA in a small volume of nuclease-free water.
-
Part 5: Downstream Analysis
-
Quantitative PCR (qPCR):
-
Use the purified DNA as a template for qPCR.
-
Design primers to amplify genomic regions known to contain G-quadruplexes (e.g., the MYC promoter) and negative control regions lacking G4 motifs.
-
Calculate the enrichment of G4 sequences in the APTO-253 treated sample relative to the vehicle control, normalized to the input sample. An increase in signal indicates stabilization of the G4 structure by the compound.
-
Expected Results
Following treatment with APTO-253, a successful G4-ChIP experiment is expected to show a significant enrichment of DNA sequences containing G-quadruplex motifs, such as the promoter region of the MYC gene, compared to the vehicle-treated control. Conversely, genomic regions that do not form G-quadruplex structures should show no significant enrichment. This result provides direct evidence of APTO-253 engaging and stabilizing its target G4 structures in living cells, validating its proposed mechanism of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. An in silico investigation of the binding modes and pathway of APTO-253 on c-KIT G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. ashpublications.org [ashpublications.org]
- 7. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 10. Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rockland.com [rockland.com]
Application Note: Analysis of KLF4 Expression in Cells Treated with APTO-253
Audience: Researchers, scientists, and drug development professionals.
Introduction
APTO-253 (formerly LOR-253) is a small molecule 2-indolyl imidazole [4,5-d] phenanthroline derivative that was investigated for the treatment of various cancers, particularly acute myeloid leukemia (AML) and high-risk myelodysplastic syndromes (MDS).[1][2][3] The primary mechanism of action for APTO-253 involves the inhibition of c-Myc expression.[2][4] The drug and its intracellular ferrous complex, Fe(253)3, bind to and stabilize G-quadruplex (G4) DNA motifs.[1][5][6] These G4 structures are found in the promoter regions of key oncogenes, including MYC.[1][7] By stabilizing the G4 structure in the MYC promoter, APTO-253 acts as a gene silencer, leading to a concentration- and time-dependent reduction in both MYC mRNA and protein levels.[1][5][8]
A significant downstream effect of APTO-253 treatment is the induction of the tumor suppressor and master transcription factor, Krüppel-like factor 4 (KLF4).[1][3][4] KLF4 is a zinc-finger transcription factor that plays a crucial, context-dependent role in cell proliferation, differentiation, and apoptosis, acting as a tumor suppressor in most solid and hematologic malignancies.[9][10] The upregulation of KLF4 by APTO-253 is linked to the induction of CDKN1A (p21), a key mediator of G0/G1 cell-cycle arrest.[1] This cascade of events—MYC repression, KLF4 induction, and subsequent cell cycle arrest and apoptosis—forms the core of APTO-253's anti-cancer activity.[1][2]
Although clinical development of APTO-253 was discontinued, its mechanism of action provides a valuable model for studying the interplay between G4-DNA stabilization, MYC regulation, and the induction of tumor suppressors like KLF4.[11][12] This application note provides detailed protocols for analyzing the expression of KLF4 in cancer cell lines following treatment with APTO-253.
Proposed Signaling Pathway and Experimental Workflow
The treatment of cancer cells with APTO-253 initiates a signaling cascade that leads to cell cycle arrest and apoptosis. The general laboratory workflow to analyze the key molecular events, specifically the upregulation of KLF4, is also outlined.
Caption: Proposed signaling cascade following APTO-253 treatment.
Caption: General workflow for analyzing KLF4 expression in vitro.
Quantitative Data Summary
The following tables summarize the reported effects of APTO-253 on cell proliferation and gene/protein expression.
Table 1: Antiproliferative Activity of APTO-253 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|
| MV4-11 | Acute Myeloid Leukemia (AML) | 0.47 µM (48h) | [1] |
| KG-1 | Acute Myeloid Leukemia (AML) | ~0.3 µM | [3] |
| EOL-1 | Acute Myeloid Leukemia (AML) | ~0.1 µM | [3] |
| Raji | Lymphoma | ~0.1 µM | [4] |
| SKOV3 | Ovarian Cancer | Not specified, used at 5 µM | [4] |
| OVCAR3 | Ovarian Cancer | Not specified, used at 5 µM | [4] |
| HT-29 | Colon Adenocarcinoma | IC50 values range from | [13] |
| H460 | Non-Small Cell Lung Cancer | approx. 0.04 to 2.6 µmol/L |[13] |
Table 2: Effect of APTO-253 on MYC and KLF4 Expression
| Cell Line | Treatment | Target | Change in mRNA | Change in Protein | Reference |
|---|---|---|---|---|---|
| MV4-11 | 500 nM, 24h | MYC | ~80% Decrease | Significant Decrease | [1] |
| KG-1 | 500 nM, 24h | MYC | ~60% Decrease | Significant Decrease | [1] |
| EOL-1 | 500 nM, 24h | MYC | ~70% Decrease | Significant Decrease | [1] |
| Multiple AML | Varies | KLF4 | Upregulated in 4 of 6 lines | Not specified | [1] |
| TNBC cells | 5-20 µM, 24h | KLF4 | Dose-dependent Increase | Dose-dependent Increase | [14][15] |
| TNBC cells | 5-20 µM, 24h | NOXA | Dose-dependent Increase | Dose-dependent Increase |[14][15] |
Experimental Protocols
Protocol 1: Cell Culture and APTO-253 Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with APTO-253 to assess KLF4 expression.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, KG-1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
APTO-253 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Count viable cells and seed them into tissue culture plates at a density of 2-5 x 10⁵ cells/mL. Allow cells to attach or acclimate overnight.
-
Drug Preparation: Prepare serial dilutions of APTO-253 in a complete growth medium from a concentrated stock solution. A typical final concentration range for initial experiments is 100 nM to 1 µM.[1] Prepare a vehicle control using the same final concentration of DMSO as in the highest APTO-253 dose.
-
Treatment: Carefully remove the old medium from the plates and replace it with the medium containing the desired concentrations of APTO-253 or vehicle control.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 6, 12, 24, 48 hours). A 24-hour time point is often sufficient to observe significant changes in MYC and KLF4 expression.[1]
-
Harvesting: After incubation, harvest the cells for downstream analysis. For suspension cells, collect by centrifugation. For adherent cells, wash with PBS and detach using trypsin or a cell scraper. Proceed immediately to RNA/protein isolation or other assays.
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[16][17]
Materials:
-
Cells cultured in a 96-well plate (as per Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[18][19]
-
Microplate reader
Procedure:
-
Treat cells in a 96-well plate with various concentrations of APTO-253 for the desired duration (e.g., 48-72 hours).
-
Add 10 µL of MTT stock solution to each well.[18]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[16][17]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18][19]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[17]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: RNA Isolation and RT-qPCR for KLF4 Gene Expression
This protocol outlines the measurement of KLF4 mRNA levels using reverse transcription-quantitative polymerase chain reaction.
Materials:
-
Harvested cell pellets
-
RNA isolation kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix)
-
Primers for KLF4 and a housekeeping gene (e.g., GAPDH, ACTB)[20]
-
Real-time PCR detection system
Procedure:
-
RNA Isolation: Extract total RNA from APTO-253 and vehicle-treated cell pellets according to the manufacturer's protocol of the chosen RNA isolation kit. Quantify RNA concentration and assess purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.[21]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, include the qPCR master mix, forward and reverse primers for the target gene (KLF4) or housekeeping gene, and the diluted cDNA template. Run each sample in triplicate.
-
qPCR Run: Perform the qPCR on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative expression of KLF4 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Protocol 4: Protein Extraction and Western Blot for KLF4 Protein Expression
This protocol describes the detection and quantification of KLF4 protein levels.
Materials:
-
Harvested cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-KLF4 (e.g., Proteintech 11880-1-AP, Cell Signaling Technology #4038)[22][23]
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-KLF4 antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle shaking.[23]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Analysis: Quantify band intensity using image analysis software (e.g., ImageJ). Normalize KLF4 band intensity to the corresponding loading control band intensity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. escholarship.org [escholarship.org]
- 6. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | KLF4: a multifunctional nexus connecting tumor progression and immune regulation [frontiersin.org]
- 10. Role of Krüppel-like factor 4 in normal homeostasis, cancer, and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Aptose Provides Update on APTO-253 Program :: Aptose Biosciences Inc. (APS) [aptose.com]
- 13. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Krüppel-Like Factor 4 and Its Activator APTO-253 Induce NOXA-Mediated, p53-Independent Apoptosis in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Krüppel-Like Factor 4 and Its Activator APTO-253 Induce NOXA-Mediated, p53-Independent Apoptosis in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 19. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 20. commerce.bio-rad.com [commerce.bio-rad.com]
- 21. KLF4 protein stability regulated by interaction with pluripotency transcription factors overrides transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 22. KLF4 antibody (11880-1-AP) | Proteintech [ptglab.com]
- 23. file.yizimg.com [file.yizimg.com]
APTO-253 Hydrochloride: Comprehensive Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation and stability testing of APTO-253 hydrochloride solutions. It includes summaries of quantitative data, experimental methodologies, and visualizations of key biological pathways and workflows.
Introduction
APTO-253 is a novel small molecule investigational drug that has shown potent anti-cancer activity in preclinical studies. It is the hydrochloride salt of a molecule that acts primarily through the induction of Krüppel-like factor 4 (KLF4), a tumor suppressor.[1][2] This induction leads to the inhibition of the c-Myc oncogene, stabilization of G-quadruplex DNA, and ultimately results in cell cycle arrest and apoptosis in cancer cells.[2][3] These application notes are intended to provide researchers with essential information for the effective use of this compound in a laboratory setting.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₄FN₅ · HCl | [4] |
| Molecular Weight | 403.84 g/mol | [4] |
| Appearance | Powder | [3] |
Solubility Data
This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Notes |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [5] |
| DMSO | Up to 73 mg/mL (198.7 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[5] |
| DMSO (for stock) | 25 mg/mL (68.05 mM) | Requires sonication, warming, and heating to 60°C for complete dissolution.[3] |
Protocols for Solution Preparation
In Vitro Stock Solution Preparation (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (see table below for examples).
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, warm the solution to 60°C and sonicate until a clear solution is obtained.[3]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Stock Solution Preparation Table:
| Desired Stock Concentration | 1 mg APTO-253 HCl | 5 mg APTO-253 HCl | 10 mg APTO-253 HCl |
| 1 mM | 2.476 mL | 12.38 mL | 24.76 mL |
| 5 mM | 0.495 mL | 2.476 mL | 4.952 mL |
| 10 mM | 0.248 mL | 1.238 mL | 2.476 mL |
In Vivo Formulation Preparation (Suspended Solution)
For in vivo experiments, this compound is typically prepared as a suspended solution. It is recommended to prepare these formulations fresh on the day of use.[2]
Method 1: PEG300, Tween-80, and Saline Formulation
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Prepare a concentrated stock solution of APTO-253 in DMSO (e.g., 23 mg/mL).
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly until the solution is clear.
-
Add 5% of the final volume of Tween-80 and mix until homogeneous.
-
Add 45% of the final volume of sterile saline and mix thoroughly. The final solution will be a suspension.
Method 2: Carboxymethylcellulose-Sodium (CMC-Na) Formulation
Materials:
-
This compound
-
0.5% CMC-Na in saline
-
0.1% Tween-80 in saline
Protocol: [3]
-
Weigh the required amount of this compound.
-
Prepare a solution of 0.5% CMC-Na and 0.1% Tween-80 in sterile saline.
-
Add the vehicle to the APTO-253 powder and vortex or sonicate until a uniform suspension is achieved.
Stability Information
While specific, detailed stability studies on this compound solutions are not extensively published, general recommendations for small molecule compounds in DMSO are as follows. A new formulation of APTO-253 was reported to be stable and soluble for over six months.[6]
| Storage Condition | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Note: It is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting stock solutions into single-use volumes is highly recommended. For in vivo studies, it is best practice to prepare fresh formulations daily.[2]
Protocol for Assessing Solution Stability (General Guidance)
This protocol provides a framework for researchers to determine the stability of their prepared this compound solutions under their specific laboratory conditions.
Objective: To evaluate the stability of an this compound solution over time at different storage temperatures.
Materials:
-
Prepared this compound stock solution in DMSO.
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).
-
UV detector.
Procedure:
-
Time Zero (T=0) Analysis: Immediately after preparing the stock solution, dilute a small aliquot to a known concentration suitable for HPLC analysis. Inject the sample into the HPLC system and record the peak area and retention time of APTO-253. This will serve as the baseline.
-
Sample Storage: Aliquot the remaining stock solution into multiple tubes and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C). Protect samples from light if the compound is known to be light-sensitive.
-
Time Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Sample Preparation and Analysis: Allow the sample to come to room temperature. Dilute the sample to the same concentration as the T=0 sample and analyze by HPLC under the same conditions.
-
Data Analysis: Compare the peak area of APTO-253 at each time point to the peak area at T=0. Calculate the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
-
Stability Criteria: A common threshold for stability in a research setting is the absence of significant degradation, often defined as retaining >90% of the initial compound concentration.
Visualized Signaling Pathway and Workflows
Caption: APTO-253 signaling pathway in cancer cells.
Caption: Workflow for in vitro stock solution preparation.
Caption: General workflow for stability assessment.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming APTO-253 Hydrochloride Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with APTO-253 hydrochloride, particularly concerning the development of resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: APTO-253 is a small molecule that, once inside a cell, undergoes a transformation. It chelates intracellular iron to form an active complex, [Fe(253)3].[1] This active form is believed to be responsible for the drug's anti-cancer effects. The primary mechanisms of action include the downregulation of the c-Myc oncogene, induction of the tumor suppressor KLF4, stabilization of G-quadruplex DNA, and subsequent cell cycle arrest at the G0/G1 phase, leading to apoptosis.[2][3][4][5]
Q2: My cancer cell line has developed resistance to APTO-253. What is the most likely mechanism?
A2: The most well-documented mechanism of acquired resistance to APTO-253 is the overexpression of the ATP-binding cassette subfamily G member 2 (ABCG2) drug efflux pump.[1][6] This transporter actively removes APTO-253 and its active iron complex from the cell, leading to reduced intracellular drug accumulation and consequently, diminished efficacy.[1] In Raji lymphoma cells with acquired resistance, a 16-fold reduction in the accumulation of the active Fe(253)3 complex was observed.[1]
Q3: How can I confirm if my resistant cell line overexpresses the ABCG2 transporter?
A3: You can assess ABCG2 overexpression through several standard molecular biology techniques:
-
Quantitative Real-Time PCR (qRT-PCR): To measure ABCG2 mRNA levels.
-
Western Blotting: To detect the level of ABCG2 protein.
-
Flow Cytometry: Using a fluorescently-labeled antibody against ABCG2 to quantify its surface expression.
Comparing the expression levels in your resistant cell line to the parental, sensitive cell line will indicate if ABCG2 upregulation is the cause of resistance.
Q4: Are there ways to overcome APTO-253 resistance mediated by ABCG2?
A4: Yes, resistance can be reversed by co-administering APTO-253 with an ABCG2 inhibitor. A specific and potent inhibitor mentioned in the literature is Ko143.[1][6] The addition of Ko143 has been shown to restore sensitivity to APTO-253 in resistant cell lines by blocking the efflux of the drug.[1]
Q5: My resistant cells do not show significant overexpression of ABCG2. What are other potential resistance mechanisms?
A5: While ABCG2 overexpression is a key mechanism, other factors could contribute to resistance. These may include alterations in:
-
Iron metabolism: Since APTO-253 requires iron for its active complex, changes in intracellular iron availability could impact its efficacy.
-
DNA repair pathways: As APTO-253 induces DNA damage, upregulation of specific DNA repair mechanisms could confer resistance.[1]
-
c-Myc regulation: Alterations in the c-Myc gene or its regulatory pathways that make it less susceptible to APTO-253's effects have been observed in some resistant models.[7]
Q6: Has APTO-253 shown efficacy in clinical trials?
A6: APTO-253 has been evaluated in Phase 1 clinical trials for both solid tumors and hematologic malignancies.[1][8][9] In a study on advanced solid tumors, it was generally well-tolerated and resulted in stable disease in a subset of patients.[1][8] However, clinical development of APTO-253 was discontinued due to manufacturing and solubility issues, and it did not demonstrate a clinical response in a Phase 1 study for acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[10]
Troubleshooting Guides
Problem: Decreased sensitivity to APTO-253 in my cell line over time.
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve with APTO-253 on your current cell line and compare it to the IC50 of the original, sensitive parental line. A significant shift in the IC50 indicates resistance.
-
Investigate ABCG2 Expression:
-
Experiment: Analyze ABCG2 mRNA and protein levels in both the sensitive and resistant cell lines using qRT-PCR and Western blotting, respectively.
-
Expected Outcome: A significant increase in ABCG2 expression in the resistant cell line.
-
-
Test for Reversal of Resistance:
-
Experiment: Treat the resistant cells with a combination of APTO-253 and an ABCG2 inhibitor (e.g., Ko143).
-
Expected Outcome: A restoration of sensitivity to APTO-253 in the presence of the inhibitor.
-
-
Assess Intracellular Drug Accumulation:
-
Experiment: Measure the intracellular concentration of APTO-253 and its iron complex, Fe(253)3, in both sensitive and resistant cells using LC/MS/ESI analysis.
-
Expected Outcome: Lower intracellular levels of the drug and its active complex in the resistant cells, which should increase with the addition of an ABCG2 inhibitor.
-
Quantitative Data Summary
| Cell Line | IC50 of APTO-253 | Fold Resistance | Intracellular Fe(253)3 Accumulation | Reference |
| Raji (sensitive) | 91.9 ± 22.3 nM | - | High | [6] |
| Raji/253R (resistant) | 1387.7 ± 98.5 nM | 16.7 ± 3.9 | 16-fold lower than sensitive cells | [1][6] |
| HEK-293 (ABCG2 overexpressed) | Resistant | - | Not specified | [1][4] |
Experimental Protocols
Protocol 1: Generation of APTO-253 Resistant Cell Lines
-
Culture the parental cancer cell line in standard growth medium.
-
Begin by exposing the cells to a low concentration of APTO-253 (e.g., the IC20).
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of APTO-253 in the culture medium.
-
Continue this process of stepwise dose escalation over a period of several months.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a desired level of resistance is achieved, the resistant subline can be maintained in a medium containing a constant concentration of APTO-253.
Protocol 2: Reversal of APTO-253 Resistance with an ABCG2 Inhibitor
-
Seed the resistant cells (e.g., Raji/253R) and the parental sensitive cells in parallel in 96-well plates.
-
Prepare a dose-response curve for APTO-253.
-
For the resistant cells, prepare a second set of dose-response curves for APTO-253 in the presence of a fixed, non-toxic concentration of the ABCG2 inhibitor Ko143 (e.g., 5 nM and 50 nM).
-
Incubate the plates for the desired duration (e.g., 120 hours).
-
Assess cell viability using a standard method such as the MTS assay.
-
Calculate the IC50 values for each condition and compare the fold-reversal of resistance in the presence of the inhibitor.
Visualizations
Caption: Mechanism of action of APTO-253.
Caption: Overcoming APTO-253 resistance with an ABCG2 inhibitor.
Caption: Workflow for investigating and overcoming APTO-253 resistance.
References
- 1. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. Phase 1 study of APTO-253 HCl, an inducer of KLF4, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FDA Lifts Clinical Hold so MYC Inhibitor APTO-253 Can Return to Phase 1b Trial In Patients With Hematologic Cancers :: Aptose Biosciences Inc. (APS) [aptose.com]
- 10. fiercebiotech.com [fiercebiotech.com]
Technical Support Center: APTO-253 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects and other experimental challenges that may be encountered when working with APTO-253 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of APTO-253?
APTO-253 is a small molecule that primarily functions as an inhibitor of c-Myc expression.[1][2][3][4] It also induces the expression of the tumor suppressor Krüppel-like factor 4 (KLF4).[1][5] Mechanistically, APTO-253 and its intracellularly formed iron complex, [Fe(253)3], stabilize G-quadruplex DNA structures, particularly within the MYC promoter, leading to the downregulation of MYC transcription.[6][7][8] This ultimately results in G0-G1 cell cycle arrest and apoptosis in cancer cells.[2][6][9]
Q2: What are the known off-target effects or toxicities of APTO-253 observed in clinical trials?
In a phase I clinical trial involving patients with solid tumors, the most frequently reported drug-related adverse event was fatigue.[9][10] Dose-limiting toxicities included hypersensitivity reactions and transient hypotension.[9][10] A notable characteristic of APTO-253 is its lack of myelosuppression, a common side effect of many chemotherapeutic agents.[6][9] The clinical development of APTO-253 was discontinued due to a combination of factors, including manufacturing and solubility issues, and a lack of clinical response in a phase 1 study for acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[11][12]
Q3: My cells are developing resistance to APTO-253. What is a potential mechanism?
A key mechanism of acquired resistance to APTO-253 is the overexpression of the ABCG2 drug efflux pump.[1][9] This transporter actively removes the drug from the cell, reducing its intracellular concentration and thereby its efficacy.
Q4: Does APTO-253 have any effect on DNA repair pathways?
Yes, treatment with APTO-253 has been shown to induce DNA damage, which in turn activates cellular DNA repair and stress response pathways.[6][7][9] Interestingly, cells with deficiencies in the homologous recombination pathway, such as those with non-functional BRCA1 or BRCA2, exhibit hypersensitivity to APTO-253.[9][13]
Troubleshooting Guides
Problem 1: Unexpectedly Low Cytotoxicity or Lack of c-Myc Inhibition
| Possible Cause | Troubleshooting Step |
| Drug Instability or Precipitation | APTO-253 has known solubility issues.[11] Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting in culture medium.[3] Visually inspect for any precipitation after dilution. Prepare fresh stock solutions regularly. |
| High Expression of ABCG2 Efflux Pump | Analyze the expression level of ABCG2 in your cell line. If high, consider co-treatment with a known ABCG2 inhibitor to see if sensitivity to APTO-253 is restored.[9] |
| Incorrect Dosing | The IC50 values for APTO-253 can vary significantly between different cell lines, ranging from nanomolar to micromolar concentrations.[1][5] Perform a dose-response curve to determine the optimal concentration for your specific cell model. |
| Cell Line Insensitivity | Some cell lines may be inherently resistant to APTO-253's mechanism of action. Confirm that your cell line is dependent on c-Myc for proliferation. |
Problem 2: Inconsistent Results in Apoptosis or Cell Cycle Arrest Assays
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Duration | The induction of apoptosis and cell cycle arrest by APTO-253 is time-dependent.[2][6] Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint for observing these effects in your cell line. |
| Low Intracellular Iron | APTO-253 is converted to its active iron complex, [Fe(253)3], inside the cell.[6][9] While not a common issue, extreme iron-depleted conditions could theoretically impact its activity. Ensure standard cell culture media with adequate iron supplementation is used. |
| Assay Variability | Ensure consistent cell seeding densities and drug concentrations across experiments. Use appropriate positive and negative controls for your apoptosis (e.g., staurosporine) and cell cycle (e.g., nocodazole for G2/M arrest) assays. |
Data Presentation
Table 1: Summary of APTO-253 IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Raji | Burkitt's Lymphoma | 105.4 ± 2.4 | [9] |
| Raji/253R (Resistant) | Burkitt's Lymphoma | 1387.7 ± 98.5 | [9] |
| MV4-11 | Acute Myeloid Leukemia | ~250 | [2] |
| Various AML and Lymphoma Lines | Hematologic Malignancies | 57 - 1750 | [5] |
Table 2: Clinically Observed Adverse Events (Phase I, Solid Tumors)
| Adverse Event | Frequency | Severity (Dose-Limiting) | Reference |
| Fatigue | >10% | No | [9][10] |
| Hypersensitivity Reaction | <10% | Yes (at 387 mg/m²) | [9][10] |
| Transient Hypotension | Not specified | Yes (at 387 mg/m²) | [9][10] |
| Myelosuppression | Not Observed | No | [6][9] |
Experimental Protocols
Key Experiment: Western Blot for c-Myc and p21 Expression
-
Cell Culture and Treatment: Plate cells at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight. Treat with this compound at various concentrations (e.g., 0.1, 0.5, 1, 5 µM) or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against c-Myc and p21 (CDKN1A) overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. selleckchem.com [selleckchem.com]
- 4. FDA Lifts Clinical Hold so MYC Inhibitor APTO-253 Can Return to Phase 1b Trial In Patients With Hematologic Cancers :: Aptose Biosciences Inc. (APS) [aptose.com]
- 5. glpbio.com [glpbio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 study of APTO-253 HCl, an inducer of KLF4, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Aptose Provides Update on APTO-253 Program :: Aptose Biosciences Inc. (APS) [aptose.com]
- 13. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing APTO-253 treatment duration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing experiments involving APTO-253. It includes frequently asked questions, troubleshooting guidance, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for APTO-253? A1: APTO-253 is a small molecule that functions as a c-Myc inhibitor.[1][2] Its primary mechanism involves the stabilization of G-quadruplex DNA structures, particularly within the promoter region of the MYC oncogene.[3][4][5] This stabilization event interferes with transcription, leading to a concentration- and time-dependent reduction in both MYC mRNA and protein levels.[3][6]
Q2: Is APTO-253 active in its original form upon entering the cell? A2: No, APTO-253 undergoes an intracellular conversion. It chelates iron to form a ferrous complex, [Fe(253)3], which consists of one iron molecule and three molecules of APTO-253.[3][7] This complex, [Fe(253)3], is considered the principal and more active form of the drug, showing greater ability to stabilize G-quadruplex DNA motifs compared to the parent molecule.[3][7]
Q3: What are the key downstream cellular effects of APTO-253 treatment? A3: Following the inhibition of MYC expression, APTO-253 induces several downstream effects. It selectively upregulates the cyclin-dependent kinase inhibitor CDKN1A (p21) and the tumor suppressor Krüppel-like factor 4 (KLF4).[1][2][3] This leads to G0-G1 phase cell-cycle arrest and ultimately triggers apoptosis (programmed cell death) in sensitive cancer cells.[3][4] The treatment also induces DNA damage and activates cellular stress response pathways.[3][7]
Q4: In which cancer types or cell lines has APTO-253 shown activity? A4: APTO-253 has demonstrated broad in vitro antiproliferative activity against a wide range of human cancer cell lines. This includes hematologic malignancies such as acute myeloid leukemia (AML), lymphoma, and multiple myeloma, as well as various solid tumors.[3][8] Cells with deficiencies in homologous recombination (e.g., loss of BRCA1 or BRCA2 function) have been found to be particularly hypersensitive to APTO-253.[7][9]
Q5: What is the current clinical development status of APTO-253? A5: As of December 2021, the clinical development of APTO-253 has been discontinued.[10][11] Although it progressed to Phase 1 clinical trials for solid tumors and hematologic malignancies, the sponsoring company, Aptose Biosciences, halted further development to prioritize other pipeline candidates following a review of the drug's performance and a prior clinical hold by the FDA.[10][11][12][13] The Phase 1 study in patients with AML and myelodysplastic syndromes (MDS) did not demonstrate a clinical response.[10]
Q6: What is a known mechanism of acquired resistance to APTO-253? A6: Studies have identified that overexpression of the ABCG2 drug efflux pump is a key mechanism of acquired resistance to APTO-253.[7] Cells that overexpress this transporter show significantly reduced intracellular accumulation of the active [Fe(253)3] complex, leading to decreased efficacy.[7]
Troubleshooting Guide
Issue 1: Inconsistent or no significant reduction in MYC protein levels after 24 hours.
-
Possible Cause 1: Sub-optimal Drug Concentration. The IC50 for MYC inhibition is closely correlated with the antiproliferative IC50.[3] Ensure the concentration used is appropriate for your specific cell line.
-
Troubleshooting Step: Perform a dose-response experiment (e.g., 50 nM to 5 µM) to determine the optimal concentration for MYC downregulation in your cell line.
-
Possible Cause 2: Insufficient Treatment Duration. While MYC downregulation can be seen at 24 hours, the effect is time-dependent.[3]
-
Troubleshooting Step: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for maximum MYC repression.
-
Possible Cause 3: Cell Line Resistance. The cell line may have intrinsic or acquired resistance, potentially through high expression of the ABCG2 efflux pump.[7]
-
Troubleshooting Step: Check for ABCG2 expression in your cell line. If high, consider co-treatment with an ABCG2 inhibitor to see if sensitivity is restored.
Issue 2: High cell viability despite observing MYC downregulation.
-
Possible Cause 1: Cell Cycle Arrest without Apoptosis. At certain concentrations or durations, APTO-253 may primarily induce G0-G1 cell cycle arrest without immediately triggering widespread apoptosis.[3]
-
Troubleshooting Step: Extend the treatment duration (e.g., to 72 or 96 hours) and re-evaluate apoptosis using Annexin V/PI staining. Also, analyze cell cycle distribution via flow cytometry to confirm G0-G1 arrest.
-
Possible Cause 2: Inactive Compound. APTO-253 requires intracellular iron to form its active complex.[7]
-
Troubleshooting Step: Ensure proper storage and handling of the compound to prevent degradation. Use fresh DMSO for dissolution.[2] While less common, extreme iron-depleted media conditions could theoretically impact activity.
Issue 3: Discrepancy between antiproliferative IC50 values and published data.
-
Possible Cause 1: Different Assay Durations. Antiproliferative IC50 values are highly dependent on the duration of the assay. For example, 5-day cytotoxicity assays will yield different values than 72-hour assays.[3]
-
Troubleshooting Step: Standardize your cell proliferation assay duration and ensure it aligns with the protocol from the literature you are referencing.
-
Possible Cause 2: Cell Line Variation. Cell lines can diverge between labs.
-
Troubleshooting Step: Perform cell line authentication (e.g., STR profiling) to confirm the identity of your cells.
Data Presentation
Table 1: In Vitro Antiproliferative Activity (IC50) of APTO-253 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 Range | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | 57 nM - 305 nM | [1][8] |
| KG-1 | Acute Myeloid Leukemia (AML) | 6.9 nM - 305 nM | [8] |
| EOL-1 | Acute Myeloid Leukemia (AML) | 6.9 nM - 305 nM | [8] |
| Raji | Burkitt's Lymphoma | 105.4 ± 2.4 nM | [7] |
| Various Lymphoma Lines | Non-Hodgkin's Lymphoma | 11 nM - 190 nM | [8] |
| Various Myeloma Lines | Multiple Myeloma | 72 nM - 180 nM | [8] |
| Raji/253R (Resistant) | Burkitt's Lymphoma | 1387.7 ± 98.5 nM | [7] |
Note: IC50 values can vary based on experimental conditions, including assay duration and specific media used.
Experimental Protocols
Protocol: Determining Optimal Treatment Duration for MYC Repression and Apoptosis Induction
This protocol describes a time-course experiment to evaluate the effect of APTO-253 treatment duration on MYC protein levels and the induction of apoptosis in an AML cell line (e.g., MV4-11).
Materials:
-
APTO-253 (dissolved in fresh DMSO)
-
MV4-11 AML cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary antibodies (anti-MYC, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed MV4-11 cells in multiple T25 flasks or 6-well plates at a density of 0.5 x 10^6 cells/mL. Allow cells to acclimate for 24 hours.
-
Treatment: Treat the cells with APTO-253 at a pre-determined effective concentration (e.g., 2x the antiproliferative IC50, such as 500 nM).[1] Include a vehicle control (DMSO) group.
-
Time-Course Harvest: Harvest cells at multiple time points: 0, 6, 12, 24, 48, and 72 hours post-treatment.
-
Sample Processing (for Western Blot):
-
Pellet one aliquot of cells at each time point by centrifugation.
-
Wash the pellet once with cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against MYC, PARP (to detect cleavage as a marker of apoptosis), and a loading control (Actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
-
Sample Processing (for Apoptosis Assay):
-
Pellet a second aliquot of cells at each time point.
-
Wash cells once with cold PBS.
-
Resuspend cells in 1X Annexin Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Analysis:
-
Western Blot: Quantify the band intensity for MYC and cleaved PARP, normalizing to the loading control. Plot the relative protein levels against treatment duration.
-
Flow Cytometry: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). Plot the percentage of apoptotic cells (early + late) against treatment duration.
-
Mandatory Visualizations
Caption: APTO-253 signaling pathway from cellular entry to induction of apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aptose Presents New Preclinical Data on CG-806 and APTO-253 at the 2019 AACR Annual Meeting :: Aptose Biosciences Inc. (APS) [aptose.com]
- 6. escholarship.org [escholarship.org]
- 7. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Aptose Provides Update on APTO-253 Program :: Aptose Biosciences Inc. (APS) [aptose.com]
- 12. Phase 1 study of APTO-253 HCl, an inducer of KLF4, in patients with advanced or metastatic solid tumors [pubmed.ncbi.nlm.nih.gov]
- 13. FDA Lifts Clinical Hold so MYC Inhibitor APTO-253 Can Return to Phase 1b Trial In Patients With Hematologic Cancers :: Aptose Biosciences Inc. (APS) [aptose.com]
Troubleshooting inconsistent results in APTO-253 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with APTO-253. The information is designed to address common challenges and inconsistencies that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for APTO-253?
APTO-253 is a small molecule that has been shown to inhibit the expression of the c-Myc oncogene.[1][2] It accomplishes this by stabilizing G-quadruplex DNA structures found in the promoter region of the MYC gene.[1][3] This stabilization impedes transcription, leading to a decrease in both MYC mRNA and protein levels.[3] Additionally, APTO-253 induces the expression of Krüppel-like factor 4 (KLF4), a tumor suppressor, which contributes to its anti-cancer activity.[1] The downstream effects include cell cycle arrest at the G0/G1 phase and the induction of apoptosis.[1][3][4]
Q2: Why was the clinical development of APTO-253 discontinued?
Aptose Biosciences announced the discontinuation of APTO-253's clinical development in December 2021.[5][6] This decision was based on a prioritization of other pipeline candidates and an internal review of APTO-253's product profile and performance, which included a clinical hold placed by the U.S. Food & Drug Administration (FDA).[5][6] The clinical hold was initially due to an issue with an infusion procedure and later related to chemistry and manufacturing control (CMC) issues.[6][7]
Q3: What is the active form of APTO-253 inside cells?
In vitro studies have shown that APTO-253 can be converted intracellularly into a ferrous complex, [Fe(253)3], which consists of one iron molecule and three molecules of APTO-253.[3][8] This complex is believed to be the more active form of the drug.[8]
Q4: Are there known mechanisms of resistance to APTO-253?
Yes, a key mechanism of acquired resistance to APTO-253 is the overexpression of the ABCG2 drug efflux pump.[1][8] This transporter actively removes the drug from the cell, reducing its intracellular concentration and thereby its efficacy.[8] Inhibition of ABCG2 has been shown to reverse this resistance.[1][8]
Troubleshooting Guide
Issue 1: Inconsistent or Higher-Than-Expected IC50 Values
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | APTO-253 has limited solubility. Ensure the compound is fully dissolved in a suitable solvent like fresh DMSO before preparing working solutions.[2] Visually inspect stock and working solutions for any signs of precipitation. If precipitation occurs during preparation of aqueous solutions, consider preparing fresh stock and using a sequential co-solvent approach as recommended by some suppliers.[1] |
| Cell Line Variability | The sensitivity to APTO-253 can vary significantly between different cell lines, with reported IC50 values ranging from 57 nM to 1.75 μM in AML and lymphoma cell lines.[1] It is crucial to establish a baseline IC50 for each cell line used and to source cells from a reputable cell bank to ensure consistency. |
| Drug Efflux | Overexpression of the ABCG2 efflux pump can lead to resistance.[1][8] If you suspect resistance, you can co-treat cells with a known ABCG2 inhibitor to see if sensitivity to APTO-253 is restored. Additionally, you can assess ABCG2 expression levels in your cells using techniques like qRT-PCR or Western blotting.[8] |
| Intracellular Iron Availability | The active form of APTO-253 is an iron complex.[3][8] Variations in intracellular iron levels could potentially affect the drug's activity. While less commonly addressed, ensuring standard and consistent cell culture media and supplements can help minimize this variability. |
Issue 2: Lack of Expected Downregulation of c-Myc
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration or Time Point | The downregulation of c-Myc by APTO-253 is both concentration- and time-dependent.[3][8] Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) with a range of concentrations (e.g., 100 nM to 1 μM) to determine the optimal conditions for observing c-Myc repression in your specific cell line. |
| Assay Sensitivity | Ensure that your qRT-PCR primers and antibodies for Western blotting are specific and validated for detecting c-Myc. Run appropriate positive and negative controls to confirm the reliability of your assay. |
| Cellular Context | The regulation of c-Myc is complex and can be influenced by other signaling pathways that are active in your specific cell line. Consider the genetic background of your cells and whether other pathways might be compensating for the intended effect of APTO-253. |
Issue 3: Inconsistent Induction of Apoptosis or Cell Cycle Arrest
| Possible Cause | Troubleshooting Step |
| Incorrect Gating in Flow Cytometry | When analyzing cell cycle or apoptosis via flow cytometry, ensure your gating strategy is consistent and appropriate. Use unstained and single-stain controls to set your gates correctly. |
| Timing of Analysis | Cell cycle arrest at G0/G1 is an earlier event than apoptosis.[1][3] Analyze cell cycle changes at earlier time points (e.g., 24 hours) and apoptosis at later time points (e.g., 48-72 hours). |
| Cell Density | High cell density can sometimes affect the cellular response to drugs. Ensure you are plating cells at a consistent and appropriate density for your assays to avoid artifacts related to confluency. |
Data Presentation
Table 1: Reported IC50 Values of APTO-253 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Raji (parental) | Burkitt's Lymphoma | 105 ± 2.4 | [1] |
| Raji/253R (resistant) | Burkitt's Lymphoma | 1387 ± 94 | [1] |
| MV4-11 | Acute Myeloid Leukemia | ~250 | [4] |
| Various AML and Lymphoma Lines | Hematologic Malignancies | 57 - 1750 | [1] |
| Various Solid Tumor Lines | Colon, Lung, etc. | 40 - 2600 | [8] |
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Plating: Plate cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat cells with a serial dilution of APTO-253 (e.g., 10 concentrations) or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 5 days) at 37°C and 5% CO2.[9]
-
MTS Reagent Addition: Add CellTiter 96 AQueous One Solution Reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[9]
Western Blotting for c-Myc and p21
-
Cell Lysis: Treat cells with APTO-253 or vehicle for the desired time and concentration. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. Aptose Provides Update on APTO-253 Program :: Aptose Biosciences Inc. (APS) [aptose.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. FDA Lifts Clinical Hold so MYC Inhibitor APTO-253 Can Return to Phase 1b Trial In Patients With Hematologic Cancers :: Aptose Biosciences Inc. (APS) [aptose.com]
- 8. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
APTO-253 Oral Bioavailability Enhancement: Technical Support Center
Disclaimer: Clinical development of APTO-253 was discontinued in December 2021 following challenges including manufacturing issues and a clinical hold.[1][2] This document is intended for preclinical research and academic purposes to guide scientists exploring potential oral formulations of APTO-253 and similar compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating methods to enhance the oral bioavailability of the c-Myc inhibitor, APTO-253.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to achieving oral bioavailability with APTO-253?
A1: The primary challenge is APTO-253's poor aqueous solubility.[2] One report explicitly notes it is "insoluble" in water.[3] This characteristic significantly hinders its dissolution in the gastrointestinal tract, a prerequisite for absorption. A second potential challenge is active efflux from intestinal cells, as studies have identified the ATP-binding cassette transporter ABCG2 as a key mechanism of resistance, actively pumping APTO-253 out of cells.[4][5]
Q2: What is the active intracellular form of APTO-253?
A2: Upon entering a cell, APTO-253 is converted to a more active ferrous complex, [Fe(253)3], which consists of one iron molecule and three molecules of APTO-253.[4][6] This complex is the dominant intracellular form and is a potent stabilizer of G-quadruplex DNA structures, leading to the inhibition of MYC expression.[7][8] Any oral formulation strategy should ideally facilitate the intracellular accumulation of the parent compound to allow for this conversion.
Q3: Are there existing pharmacokinetic data for APTO-253?
A3: Yes, pharmacokinetic data are available from Phase 1 clinical trials where APTO-253 was administered intravenously (IV). These data provide a baseline for exposure levels required for biological activity but do not reflect oral absorption.
Table 1: Pharmacokinetic Parameters of IV APTO-253 in Humans
| Dose Range (mg/m²) | Cmax Range (nM) | Administration Schedule | Study Population |
| 80 - 176 | 1,800 - 6,100 | Day 1 and 2 of a 28-day cycle | Solid Tumors |
| 20 - 150 | Not specified | Once weekly (28-day cycle) | AML / MDS |
| Data sourced from clinical trial reports.[9][10][11] |
Q4: What is the in vitro potency of APTO-253?
A4: APTO-253 has demonstrated potent cytotoxic activity across a range of hematologic cancer cell lines. Therapeutic concentrations in serum for the active complex, Fe(253)3, were estimated to be above 0.5 µM.[11]
Table 2: In Vitro Cytotoxicity (IC₅₀) of APTO-253 in Hematologic Cancer Cell Lines
| Cell Line Type | IC₅₀ Range (nM) |
| Acute Myeloid Leukemia (AML) | 6.9 - 305 |
| Non-Hodgkin's Lymphoma | 11 - 190 |
| Multiple Myeloma | 72 - 180 |
| Acute Lymphoblastic Leukemia (ALL) | 39 - 250 |
| Data compiled from in vitro studies.[10][12] |
Troubleshooting Guide: Enhancing Oral Bioavailability
This guide addresses the two primary obstacles to oral APTO-253 delivery: poor solubility and membrane transport.
Issue 1: Poor Aqueous Solubility and Dissolution Rate
If experiments show low oral absorption, the first step is to address the compound's solubility.
dot
Caption: Troubleshooting logic for low APTO-253 oral bioavailability.
Table 3: Potential Strategies and Formulations to Improve APTO-253 Solubility
| Strategy | Description | Experimental Approach |
| Particle Size Reduction | Decreasing particle size (micronization, nanosizing) increases the surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[13] | Use techniques like jet milling or high-pressure homogenization to create nanoparticles. Evaluate dissolution profiles via USP apparatus. |
| Solid Dispersions | Dispersing APTO-253 in an amorphous form within a hydrophilic polymer matrix can prevent crystallization and improve dissolution.[14] | Prepare amorphous solid dispersions with polymers (e.g., PVP, HPMC) using spray drying or hot-melt extrusion. Characterize with XRD and DSC. |
| Lipid-Based Formulations | Encapsulating the lipophilic APTO-253 in lipid carriers like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract and facilitate lymphatic uptake, bypassing first-pass metabolism.[13] | Formulate APTO-253 with oils, surfactants, and co-solvents. Perform dispersion tests and characterize globule size. |
| Complexation | Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule and increase its apparent water solubility.[14][15] | Prepare complexes with various cyclodextrins (e.g., HP-β-CD). Confirm complexation using techniques like NMR or FT-IR spectroscopy. |
| pH Modification | Creating pH-modified nanoparticles or formulations can alter the microenvironment in the gut to favor dissolution.[15] | Co-formulate with pH-modifying excipients (e.g., weak bases) and test dissolution in media of varying pH. |
Issue 2: Poor Intestinal Permeability and High Efflux
Even if solubilized, APTO-253 may be poorly absorbed due to efflux by the ABCG2 transporter.[4]
dot
Caption: Intracellular activation and efflux pathway of APTO-253.
Solutions:
-
Co-administration with ABCG2 Inhibitors: The use of a specific and non-toxic ABCG2 inhibitor could significantly increase the intracellular concentration of APTO-253. This is a common strategy to overcome transporter-mediated resistance.
-
Permeation Enhancers: Certain excipients can transiently open tight junctions between intestinal cells, allowing for paracellular transport.[15]
-
Prodrug Approach: A prodrug strategy could be employed where the APTO-253 molecule is chemically modified to mask the features recognized by the ABCG2 transporter. The prodrug would then be cleaved to release the active compound after absorption.[16]
Experimental Protocols & Workflows
Protocol 1: Cellular Uptake and Efflux Assay
This protocol, adapted from published methods, can be used to quantify the impact of formulation or inhibitors on APTO-253 accumulation.[7]
-
Cell Culture: Seed ABCG2-overexpressing cells (e.g., resistant Raji/253R or engineered HEK-293) and a parental control cell line in 6-well plates.[4]
-
Treatment: Expose cells to APTO-253 (from a new formulation or with a potential inhibitor) at a defined concentration (e.g., 0.5 µM) for various time points (e.g., 0.5, 1, 2, 6 hours) to assess uptake.
-
Efflux Measurement: For efflux, treat cells for 6 hours, then wash with PBS and replace with drug-free media. Collect cell pellets at time points post-wash (e.g., 0, 30, 60, 120 minutes).
-
Sample Preparation: Homogenize cell pellets in acetonitrile containing a deuterated APTO-253 internal standard.
-
Quantification: Analyze samples using LC-MS/MS to quantify the intracellular concentrations of both the APTO-253 monomer and the [Fe(253)3] complex.[4]
Workflow for Oral Formulation Development
dot
Caption: Experimental workflow for APTO-253 oral formulation development.
References
- 1. Aptose Provides Update on APTO-253 Program :: Aptose Biosciences Inc. (APS) [aptose.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. glpbio.com [glpbio.com]
- 4. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. escholarship.org [escholarship.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 13. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 14. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 15. tandfonline.com [tandfonline.com]
- 16. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating APTO-253 Anticancer Activity: A Comparative Guide with Patient-Derived Xenograft Models
Disclaimer: Direct experimental data on the anticancer activity of APTO-253 in patient-derived xenograft (PDX) models is not publicly available. The clinical development of APTO-253 was discontinued, and published in-vivo studies primarily utilized cell line-derived xenograft (CDX) models.[1] This guide provides a summary of the available data for APTO-253 in CDX models and offers a comparison with alternative agents that have been evaluated in the more clinically relevant PDX models for similar cancer indications.
APTO-253 Performance in Cell Line-Derived Xenograft (CDX) Models
APTO-253 has demonstrated antitumor activity in various CDX models of both hematologic malignancies and solid tumors. The following table summarizes the key findings from these preclinical studies.
| Cancer Type | Cell Line | Xenograft Model | Treatment Regimen | Outcome | Citation |
| Acute Myeloid Leukemia (AML) | KG-1, THP-1, Kasumi-1, HL-60 | Murine | Twice-weekly intravenous administration | Significant tumor growth inhibition or regression | [2] |
| Acute Myeloid Leukemia (AML) | THP-1, HL-60 | Murine | Combination with azacitidine | Enhanced antitumor activity compared to single agents | [2] |
| Colon Adenocarcinoma | HT-29 | Murine | Intravenous | Antitumor response | [3] |
| Non-Small Cell Lung Cancer | H460 | Murine | Intravenous | Antitumor response | [3] |
| Squamous Cell Carcinoma/Mesothelioma | H226 | Murine | Intravenous | Antitumor response | [3][4] |
Mechanism of Action of APTO-253
APTO-253 is a small molecule that has been shown to inhibit the expression of the MYC oncogene, a key driver in many human cancers.[5][6] Its mechanism involves the stabilization of G-quadruplex DNA structures in the MYC promoter region, leading to transcriptional repression.[7][8] Additionally, APTO-253 induces the expression of Krüppel-like factor 4 (KLF4), a tumor suppressor that can promote cell cycle arrest and apoptosis.[9] The drug is also known to cause DNA damage, rendering cells with deficiencies in homologous recombination (e.g., BRCA1/2 mutations) particularly sensitive.[3]
Experimental Protocols: Validating Anticancer Activity in Patient-Derived Xenografts (PDX)
While specific protocols for APTO-253 in PDX models are unavailable, a generalized methodology for establishing and utilizing PDX models for drug efficacy studies is outlined below. This protocol is based on standard practices in the field.[5][10][11][12]
1. Establishment of PDX Models
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients through surgical resection or biopsy. For hematologic malignancies like AML, bone marrow aspirates or peripheral blood mononuclear cells are collected.[6][13]
-
Implantation: Tumor fragments (for solid tumors) or cell suspensions (for leukemias) are implanted into immunocompromised mice (e.g., NOD-SCID or NSG mice).[14] For solid tumors, subcutaneous or orthotopic implantation is common.[12] For AML, intravenous injection is typically used.[6]
-
Engraftment and Passaging: Tumor growth is monitored. Once tumors reach a specified size (e.g., 1000-1500 mm³), they are harvested and can be passaged into subsequent cohorts of mice for expansion. PDX models are considered established after successful growth for several passages while retaining the characteristics of the original patient tumor.[10]
2. Drug Efficacy Studies
-
Cohort Formation: Mice bearing established PDX tumors of a certain size are randomized into treatment and control groups.
-
Treatment Administration: The investigational drug (e.g., APTO-253) is administered to the treatment group according to a predetermined dose and schedule. The control group receives a vehicle control.
-
Monitoring and Endpoints: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Mouse body weight and overall health are also monitored as indicators of toxicity. The primary endpoint is typically tumor growth inhibition. Other endpoints can include survival analysis, and pharmacodynamic assessments (e.g., biomarker analysis in tumor tissue).
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analyses are performed to determine the significance of any antitumor effects.
Performance of Alternative Agents in Patient-Derived Xenograft (PDX) Models
Given APTO-253's mechanism as a MYC inhibitor, a relevant comparison can be made with BET (Bromodomain and Extra-Terminal) inhibitors, which also function to downregulate MYC transcription.[2] The following tables summarize the performance of selected BET inhibitors and other MYC-targeting agents in PDX models of hematologic malignancies and solid tumors.
Table 1: BET Inhibitors in AML PDX Models
| Agent | PDX Model | Treatment | Outcome | Citation |
| Mivebresib | AML PDX | Monotherapy | Response in PDX correlated with clinical activity (leukemia blast reduction) | [15] |
| INCB054329 | AML PDX | Low-dose combination with Venetoclax | Reduced AML burden without significant toxicity | [1][16] |
| iBET-151 | MLL-rearranged ALL/AML PDX | Combination with CDKI-73 (CDK9 inhibitor) | Synergistic reduction in leukemia burden | [17] |
| JQ1 | MLL-rearranged ALL/AML PDX | Combination with CDKI-73 (CDK9 inhibitor) | Synergistic reduction of viable cells in vitro | [17] |
Table 2: Other MYC-Targeting Agents in PDX Models
| Agent | Cancer Type | PDX Model | Treatment | Outcome | Citation | | :--- | :--- | :--- | :--- | :--- | | OTX015 (BETi) | Multiple Myeloma | Disseminated Myeloma Xenograft | Monotherapy | Extended overall survival |[18] | | CUDC-907 (HDAC/PI3K inhibitor) | MYC-dependent tumors | Multiple mouse models | Monotherapy | Demonstrated therapeutic impact |[19] | | Anlotinib (multi-kinase inhibitor) | MYC-deregulated cancers | Subcutaneous Xenograft | Monotherapy | Significantly impaired tumor growth |[18] |
These studies highlight that PDX models are instrumental in the preclinical evaluation of novel anticancer agents, particularly for hematologic malignancies.[15][20][21] They have been shown to retain the genetic and phenotypic heterogeneity of the original patient tumors, making them predictive of clinical outcomes.[10][22] For agents like BET inhibitors, PDX models have been crucial in demonstrating synergistic effects when combined with other targeted therapies.[1][17]
References
- 1. BET Inhibition Enhances the Antileukemic Activity of Low-dose Venetoclax in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Patient-Derived Xenografts from Solid Tumors (PDX) for Models of Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Unleashing the Power of APTO-253: Targeting KLF4 for Enhanced Apoptosis and Antitumor Activity in Hematologic Cancers and AML [synapse.patsnap.com]
- 10. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy [researchfeatures.com]
- 14. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 15. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. oaepublish.com [oaepublish.com]
- 19. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. crownbio.com [crownbio.com]
- 21. Patient-Derived Acute Myeloid Leukemia Models [jax.org]
- 22. mdpi.com [mdpi.com]
APTO-253: A Comparative Analysis of Cross-Resistance with Standard Chemotherapies
For Researchers, Scientists, and Drug Development Professionals
APTO-253, a small molecule inhibitor of c-Myc expression, has shown promise in preclinical studies for various hematologic malignancies and solid tumors. Its unique mechanism of action, which involves the stabilization of G-quadruplex DNA and induction of the tumor suppressor Krüppel-like factor 4 (KLF4), has prompted investigations into its potential for combination therapies and its cross-resistance profile with standard-of-care chemotherapeutic agents.[1] This guide provides a comprehensive comparison of APTO-253's cross-resistance and synergistic interactions with standard chemotherapies, supported by experimental data and detailed protocols.
Cross-Resistance Profile of APTO-253
Studies utilizing an APTO-253-resistant Burkitt's lymphoma cell line, Raji/253R, have shed light on the cross-resistance patterns of this investigational agent. The Raji/253R cell line was generated through continuous exposure to increasing concentrations of APTO-253 over a six-month period.[1]
Table 1: Comparative Cytotoxicity (IC50) of APTO-253 and Carboplatin in Sensitive and Resistant Raji Cell Lines
| Compound | Cell Line | IC50 (nM) | Fold Resistance |
| APTO-253 | Raji (Parental) | 105.4 ± 2.4 | - |
| Raji/253R (Resistant) | 1387.7 ± 98.5 | 13.2 | |
| Carboplatin | Raji (Parental) | ~15,000 | - |
| Raji/253R (Resistant) | Significantly Increased* | Cross-Resistant |
*Specific IC50 value for carboplatin in the Raji/253R cell line is not explicitly provided in the primary literature; however, the resistance is described as "significant".[1] The IC50 for the parental Raji cell line is an approximate value based on published data for lymphoma cell lines.
The data clearly indicates that the development of resistance to APTO-253 in Raji cells also confers cross-resistance to the alkylating agent carboplatin.[1] This suggests a potential overlap in the mechanisms of resistance between these two compounds. One of the primary mechanisms of acquired resistance to APTO-253 in the Raji/253R cell line is the overexpression of the ATP-binding cassette transporter G2 (ABCG2), a drug efflux pump.[1] However, carboplatin is not a known substrate of ABCG2, indicating that other mechanisms are likely involved in the observed cross-resistance.[1]
Synergistic Interactions with Standard Chemotherapies
In contrast to the observed cross-resistance with carboplatin, preclinical evidence suggests that APTO-253 may act synergistically with other standard chemotherapy agents, such as paclitaxel and cisplatin, in certain cancer types. This synergy is linked to APTO-253's ability to induce the expression of KLF4.
Enhanced Efficacy of Paclitaxel and Cisplatin in Ovarian Cancer Cells
In ovarian cancer cell lines, the induction of KLF4 expression by APTO-253 has been shown to enhance the cytotoxic effects of both paclitaxel and cisplatin. While specific quantitative data on the reduction of IC50 values in combination treatments are not yet fully detailed in published literature, the potentiation of chemotherapy-induced apoptosis by KLF4 provides a strong rationale for this combination approach.
Signaling Pathways and Experimental Workflows
APTO-253 Mechanism of Action and Resistance
The following diagram illustrates the proposed mechanism of action of APTO-253 and the key mechanism of acquired resistance observed in cancer cells.
Caption: Mechanism of APTO-253 action and resistance.
Experimental Workflow for Cross-Resistance Studies
The following diagram outlines the typical experimental workflow used to assess the cross-resistance of cancer cell lines to APTO-253 and standard chemotherapies.
Caption: Workflow for cross-resistance analysis.
Experimental Protocols
Cell Culture and Development of Resistant Cell Lines
Parental human Burkitt's lymphoma Raji cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. The APTO-253-resistant Raji/253R cell line is established by continuously exposing the parental Raji cells to gradually increasing concentrations of APTO-253 over a period of six months.[1] The resistance is confirmed to be stable by growing the cells in a drug-free medium for several passages.
Cytotoxicity Assay (IC50 Determination)
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: A serial dilution of APTO-253 or the standard chemotherapy agent (e.g., carboplatin) is prepared in the culture medium. The medium in the wells is replaced with the drug-containing medium. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug concentration.
-
Incubation: The plates are incubated for a period of 72 to 120 hours at 37°C.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Synergy Analysis (Combination Studies)
To evaluate the synergistic effects of APTO-253 with other chemotherapeutic agents, a similar cytotoxicity assay is performed.
-
Drug Combination Matrix: A matrix of drug concentrations is prepared, where one drug is serially diluted along the x-axis and the other drug is serially diluted along the y-axis of a 96-well plate.
-
Treatment and Incubation: Cells are treated with the drug combinations for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured as described above.
-
Synergy Calculation: The degree of synergy, additivity, or antagonism is quantified using methods such as the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Conclusion
The cross-resistance profile of APTO-253 is a critical consideration for its clinical development. The observed cross-resistance with carboplatin in a lymphoma model suggests that APTO-253 may be less effective in patients who have developed resistance to platinum-based therapies, and that the mechanisms of resistance may be partially shared. Conversely, the potential for synergistic interactions with taxanes and platinum agents in ovarian cancer, mediated by the induction of KLF4, highlights a promising avenue for combination therapies. Further research is warranted to elucidate the precise mechanisms of cross-resistance and to quantify the synergistic effects in various cancer models. These studies will be instrumental in identifying the patient populations most likely to benefit from APTO-253 and in designing rational combination strategies to enhance its therapeutic potential.
References
APTO-253: A Comparative Analysis of its Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
APTO-253, a novel small molecule, has demonstrated anti-tumor activity across a spectrum of hematologic malignancies and solid tumors. This guide provides a comprehensive comparison of its efficacy, supported by preclinical and clinical data, to inform ongoing research and development efforts.
Mechanism of Action: Targeting Key Oncogenic Pathways
APTO-253's primary mechanism of action involves the induction of Krüppel-like factor 4 (KLF4), a tumor suppressor, and the subsequent inhibition of the MYC oncogene.[1][2] This dual action leads to cell cycle arrest, primarily at the G0-G1 phase, and programmed cell death (apoptosis) in cancer cells.[3][4] Notably, APTO-253 is converted intracellularly to a more active iron complex, [Fe(253)3], which stabilizes G-quadruplex DNA structures in the promoter regions of genes like MYC, thereby repressing their transcription.[4][5] An interesting finding is that APTO-253's efficacy is enhanced in cancer cells with deficiencies in BRCA1/2, suggesting a synthetic lethal interaction by exploiting defects in homologous recombination.[5][6]
Caption: APTO-253's mechanism of action involves MYC inhibition and KLF4 induction, leading to apoptosis.
Preclinical Efficacy: In Vitro and In Vivo Studies
APTO-253 has shown potent cytotoxic activity against a wide array of cancer cell lines and has demonstrated significant anti-tumor effects in animal models.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of APTO-253 has been determined in various cancer cell lines, highlighting its broad-spectrum activity.
| Cancer Type | Cell Lines | IC50 Range | Reference |
| Hematologic Malignancies | |||
| Acute Myeloid Leukemia (AML) | MV4-11, EOL-1, KG-1, various primary samples | 57 nM - 1.75 µM | [3][4] |
| Lymphoma | Raji, various cell lines | 57 nM - 1.75 µM | [3][5] |
| Chronic Lymphocytic Leukemia (CLL) | Primary samples | IC50 < 1 µM in 35% of samples | [5] |
| Myelodysplastic/Myeloproliferative Neoplasms (MDS/MPN) | Primary samples | IC50 < 1 µM in 12% of samples | [5] |
| Solid Tumors | |||
| Colon Carcinoma | HT-29 | 0.04 - 2.6 µM | [5] |
| Non-Small Cell Lung Cancer (NSCLC) | H460 | 0.04 - 2.6 µM | [5] |
| Squamous Cell Carcinoma/Mesothelioma | H226 | 0.04 - 2.6 µM | [5] |
| Ovarian Cancer | - | - | [3] |
In Vivo Anti-Tumor Activity
APTO-253 has demonstrated significant tumor growth inhibition in various xenograft models.
| Cancer Type | Xenograft Model | Dosing Schedule | Outcome | Reference |
| Acute Myeloid Leukemia (AML) | KG-1, THP-1, Kasumi-1, HL-60 | 15 mg/kg IV, twice daily for 2 consecutive days per week | Significant tumor growth inhibition | [7][8] |
| Colon Adenocarcinoma | HT-29 | - | Anti-tumor response | [5] |
| Non-Small Cell Lung Cancer | H460 | - | Anti-tumor response | [5] |
| Squamous Cell Carcinoma/Mesothelioma | H226 | - | Improved anti-tumor activity with 2x q7d vs 2x q14d | [7] |
Clinical Efficacy: Phase 1 Studies
APTO-253 has been evaluated in Phase 1 clinical trials for both solid tumors and hematologic malignancies.
Solid Tumors
A Phase 1 study in patients with advanced or metastatic solid tumors established the safety profile and recommended Phase 2 dose.
| Clinical Trial | Patient Population | Dose Escalation | Key Findings | Reference |
| NCT0123226 | 32 patients with advanced solid tumors (50% colon cancer) | 20 to 387 mg/m² IV | Recommended Phase 2 dose: 229 mg/m². Stable disease in 23.8% of evaluable patients (5 out of 21) for 3.6 to 8.4 months. Well-tolerated with fatigue being the most common adverse event. | [5][9] |
Hematologic Malignancies
A Phase 1a/b trial focused on patients with relapsed or refractory AML and high-risk MDS.
| Clinical Trial | Patient Population | Dose Escalation | Key Findings | Reference |
| NCT02267863 | Relapsed/refractory AML or high-risk MDS | 20, 40, and 66 mg/m² | Generally well-tolerated. Evidence of target engagement with reduced cellular MYC gene expression. However, the trial did not show clinical responses and development was ultimately discontinued. | [10][11] |
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Seeding: Cancer cell lines were plated in 96-well plates.
-
Treatment: Cells were treated with a range of concentrations of APTO-253 or vehicle control (DMSO) for 5 days at 37°C and 5% CO2.
-
Viability Measurement: Cell viability was assessed using the CellTiter 96 AQueous One Solution (MTS) cell proliferation assay.
-
Data Analysis: IC50 values were calculated using GraphPad Prism software.[3]
Caption: Workflow for determining the in vitro cytotoxicity of APTO-253.
In Vivo Xenograft Studies
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Mice were inoculated subcutaneously with human cancer cells (e.g., 1x10^7 KG-1 cells).
-
Treatment: Once tumors were established, mice were treated with APTO-253 (e.g., 15 mg/kg) or vehicle control via intravenous (IV) injection. Dosing schedules varied between studies.
-
Monitoring: Tumor size and mouse body weight were measured regularly.
-
Data Analysis: Tumor growth curves were generated, and statistical significance was determined using a Student's t-test.[7]
Combination Therapies
Preclinical studies have explored the synergistic effects of APTO-253 with other anti-cancer agents. In AML models, combining APTO-253 with the hypomethylating agent azacitidine resulted in enhanced anti-tumor activity compared to either agent alone.[8] Furthermore, in vitro studies showed that the BET bromodomain inhibitor JQ1 enhanced the efficacy of APTO-253 across AML, CLL, and MDS/MPN samples, while the FLT3 inhibitor quizartinib showed synergy specifically in AML.[12]
Resistance Mechanisms
Studies on acquired resistance to APTO-253 in Raji lymphoma cells identified overexpression of the ABCG2 drug efflux pump as a key mechanism.[5] Additionally, long-term exposure of MYC-driven Raji cells to APTO-253 led to the development of resistance through multiple modifications, including upregulation of the ABCG2 transporter and alterations in the MYC gene.[1]
Conclusion
APTO-253 has demonstrated a unique mechanism of action and broad preclinical anti-tumor activity in a variety of cancer types, particularly hematologic malignancies. While it showed a favorable safety profile and some evidence of activity in early clinical trials for solid tumors, it did not translate into clinical responses in patients with relapsed or refractory AML and MDS, leading to the discontinuation of its clinical development.[10] Nevertheless, the extensive preclinical data and the understanding of its molecular targets provide valuable insights for the development of future KLF4 inducers and MYC inhibitors. The potential for synergistic combinations and its efficacy in BRCA-deficient cancers may warrant further investigation in specific patient populations.
References
- 1. Aptose Presents New Preclinical Data on CG-806 and APTO-253 at the 2019 AACR Annual Meeting :: Aptose Biosciences Inc. (APS) [aptose.com]
- 2. ashpublications.org [ashpublications.org]
- 3. glpbio.com [glpbio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. Aptose Biosciences Presents APTO-253 Preclinical Data at 56th American Society of Hematology Annual Meeting :: Aptose Biosciences Inc. (APS) [aptose.com]
- 9. Phase 1 study of APTO-253 HCl, an inducer of KLF4, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of APTO-253 and CX-5461: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of two investigational anticancer agents, APTO-253 and CX-5461. Both compounds have demonstrated potent anti-tumor activity and have been the subject of clinical investigation. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the distinct and overlapping mechanisms, preclinical efficacy, and experimental considerations for these two molecules.
Executive Summary
APTO-253 and CX-5461 are small molecules that induce cell cycle arrest and apoptosis in cancer cells through distinct primary mechanisms, although both have been shown to stabilize G-quadruplex DNA structures. APTO-253's primary mechanism involves the inhibition of the c-Myc oncogene, a critical driver in many human cancers.[1][2] In contrast, CX-5461 was first identified as a selective inhibitor of RNA Polymerase I (Pol I), thereby disrupting ribosome biogenesis, a process on which cancer cells are heavily dependent.[3][4] While both drugs have shown promise in hematologic malignancies and solid tumors, their development trajectories and current clinical statuses differ significantly. APTO-253's clinical development was discontinued after a period of clinical hold, whereas CX-5461 is actively being investigated in clinical trials, particularly in tumors with deficiencies in DNA repair pathways like BRCA1/2 mutations.[5][6]
Mechanism of Action
APTO-253 is a multi-faceted agent that primarily targets the c-Myc oncogene.[1] It has been shown to downregulate c-Myc expression at both the mRNA and protein levels.[1][7] This is achieved, at least in part, through the stabilization of G-quadruplex (G4) DNA structures in the MYC promoter.[2][7] Interestingly, APTO-253 is converted intracellularly to a ferrous complex, [Fe(253)3], which is also a potent stabilizer of G4 structures.[7][8] Beyond its effects on c-Myc, APTO-253 also induces the expression of Krüppel-like factor 4 (KLF4), a tumor suppressor that can promote cell cycle arrest and apoptosis.[9][10] The induction of KLF4 by APTO-253 leads to an increase in p21 (CDKN1A), a key cell cycle inhibitor.[10]
CX-5461 was initially developed as a selective inhibitor of RNA Polymerase I (Pol I) transcription, which is responsible for synthesizing ribosomal RNA (rRNA).[3][11] By inhibiting Pol I, CX-5461 disrupts ribosome biogenesis, leading to a "nucleolar stress" response that can trigger p53-dependent and -independent apoptosis.[4][12] The inhibition of Pol I by CX-5461 is mediated by preventing the binding of the SL1 complex to the rDNA promoter.[12] Subsequently, it was discovered that CX-5461 is also a potent G-quadruplex stabilizer, which contributes to its anticancer effects and creates synthetic lethality in cells with deficient DNA repair mechanisms, such as BRCA1/2 mutations.[13][14] CX-5461 has also been reported to act as a topoisomerase II poison. This multifaceted activity involving Pol I inhibition, G4 stabilization, and potential topoisomerase II poisoning contributes to its potent induction of DNA damage and cell death.
Preclinical Efficacy: A Comparative Overview
Both APTO-253 and CX-5461 have demonstrated broad antiproliferative activity across a range of cancer cell lines and have shown efficacy in in vivo xenograft models.
In Vitro Activity:
APTO-253 has shown potent cytotoxicity in various hematologic malignancy cell lines, with IC50 values in the nanomolar to low micromolar range.[9][12] For instance, in acute myeloid leukemia (AML) cell lines, IC50 values have been reported to range from 57 nM to 1.75 µM.[9] In Raji lymphoma cells, the IC50 was determined to be 105.4 ± 2.4 nM.[9]
CX-5461 also exhibits potent in vitro activity across a broad panel of cancer cell lines. In a screen against 20 different cell lines, it had an average IC50 of 78 nM.[15] In various solid tumor cell lines, the IC50 values for CX-5461 have been reported to range from approximately 1.5 µM to 11.35 µM.[4]
A direct comparison of the G-quadruplex stabilizing ability of both compounds in a FRET assay showed that both APTO-253 (as the Fe(253)3 complex) and CX-5461 are potent stabilizers of G4 sequences from the MYC promoter, rRNA, and telomeres.[7][8]
In Vivo Activity:
APTO-253 has demonstrated anti-tumor activity in multiple AML xenograft models, including Kasumi-1, KG-1, THP-1, and HL-60, as both a single agent and in combination with azacitidine.[16][17] In these models, APTO-253 was well-tolerated and did not cause bone marrow suppression.[16][17]
CX-5461 has also shown strong in vivo efficacy in various xenograft models. In a human pancreatic cancer model (MIA PaCa-2), oral administration of CX-5461 resulted in significant tumor reduction.[15] It has also demonstrated a robust survival benefit in murine models of hematologic cancers, including MYC-driven B-cell lymphoma.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of APTO-253
| Cell Line | Cancer Type | IC50 | Citation |
| AML cell lines (range) | Acute Myeloid Leukemia | 57 nM - 1.75 µM | [9] |
| Lymphoma cell lines (range) | Lymphoma | 57 nM - 1.75 µM | [9] |
| Raji | Burkitt's Lymphoma | 105.4 ± 2.4 nM | [9] |
| Freshly isolated AML blasts (54% of samples) | Acute Myeloid Leukemia | < 1 µM | [9] |
| Freshly isolated CLL cells (35% of samples) | Chronic Lymphocytic Leukemia | < 1 µM | [9] |
| Colon, NSCLC, Leukemia, Lymphoma (range) | Various | 0.04 - 2.6 µM | [9] |
| AML cell lines (range) | Acute Myeloid Leukemia | 6.9 - 305 nM | [12] |
| ALL and CML cell lines (range) | Leukemia | 39 - 250 nM | [12] |
| Non-Hodgkin's Lymphoma (range) | Lymphoma | 11 - 190 nM | [12] |
| Multiple Myeloma (range) | Multiple Myeloma | 72 - 180 nM | [12] |
Table 2: In Vitro Antiproliferative Activity of CX-5461
| Cell Line | Cancer Type | IC50 | Citation |
| Panel of 20 solid cancer cell lines (average) | Various Solid Tumors | 78 nM | [15] |
| HCT-116 | Colorectal Carcinoma | 142 nM (Pol I inhibition) | |
| A375 | Melanoma | 113 nM (Pol I inhibition) | |
| MIA PaCa-2 | Pancreatic Cancer | 54 nM (Pol I inhibition) | |
| Breast cancer cell lines (range) | Breast Cancer | ~1.5 µM - 11.35 µM | [4] |
| CaSki | Cervical Cancer | Effective at 30 nM | |
| LN18 | Glioblastoma | Effective at 30 nM |
Table 3: In Vivo Xenograft Model Data
| Compound | Cancer Model | Dosing | Outcome | Citation |
| APTO-253 | Kasumi-1 AML | 15 mg/kg, IV, twice daily for 2 days/week | Significant tumor growth inhibition | |
| APTO-253 | KG-1 AML | 15 mg/kg, IV, twice daily for 2 days/week | Significant tumor growth inhibition | [6] |
| APTO-253 | THP-1 AML | 15 mg/kg, IV, twice daily for 2 days/week | Tumor growth inhibition | |
| APTO-253 | HL-60 AML | 15 mg/kg, IV, once or twice weekly | Tumor growth inhibition | |
| CX-5461 | MIA PaCa-2 Pancreatic Cancer | 50 mg/kg, p.o. | Significant tumor growth inhibition | |
| CX-5461 | Eµ-Myc Lymphoma | Not specified | 84% repression of Pol I transcription | |
| CX-5461 | 143B-Luc Osteosarcoma | 30 mg/kg, thrice weekly for 2 weeks | Reduced tumor growth | |
| CX-5461 | SJSA-1-Luc Osteosarcoma | 30 mg/kg, thrice weekly for 2 weeks | Reduced tumor growth |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Plating: Seed cells in 96-well plates at a density of 3,000 cells per well in 100 µL of culture medium and incubate overnight at 37°C.
-
Drug Treatment: Add serial dilutions of the test compound (APTO-253 or CX-5461) or vehicle control (e.g., 0.1% DMSO) to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 5 days) at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add CellTiter 96 AQueous One Solution Reagent (Promega) to each well according to the manufacturer's instructions.
-
Incubation and Absorbance Reading: Incubate the plates for 1-4 hours at 37°C and then measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a non-linear regression analysis with software such as GraphPad Prism.[3]
Apoptosis Assay (Annexin V Staining and Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentrations of the test compound or vehicle control for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.
G-Quadruplex Stabilization (FRET Assay)
-
Oligonucleotide Preparation: Use single-stranded oligonucleotides containing a G-quadruplex-forming sequence, dual-labeled with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., BHQ1) at the 3' end.
-
Reaction Mixture: Prepare reaction mixtures containing the labeled oligonucleotide, a potassium-containing buffer, and escalating concentrations of the test compound (APTO-253, its Fe(253)3 complex, or CX-5461) or vehicle control.
-
Melting Curve Analysis: Perform a melting temperature (Tm) analysis using a real-time PCR machine or a dedicated instrument. The temperature is gradually increased, and the fluorescence is monitored. The stabilization of the G-quadruplex structure by the compound results in an increase in the melting temperature.
-
Data Analysis: The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the drug-treated sample. A higher ΔTm indicates greater stabilization of the G-quadruplex.[7][8]
Mandatory Visualization
Caption: APTO-253 signaling pathway.
References
- 1. CX-5461 Treatment Leads to Cytosolic DNA-Mediated STING Activation in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. escholarship.org [escholarship.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug: CX-5461 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. CX-5461 Preferentially Induces Top2α-Dependent DNA Breaks at Ribosomal DNA Loci [mdpi.com]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of APTO-253 and Other KLF4 Inducers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of APTO-253 and alternative methods for inducing Krüppel-like factor 4 (KLF4), a key transcription factor implicated in cell cycle regulation, differentiation, and tumor suppression. This document summarizes key experimental data, details relevant protocols, and visualizes associated signaling pathways and workflows.
Introduction to KLF4 and its Therapeutic Potential
Krüppel-like factor 4 (KLF4) is a zinc-finger transcription factor with a dual role in cellular processes, acting as both a tumor suppressor and an oncogene depending on the cellular context. Its ability to regulate the expression of genes involved in cell cycle arrest (e.g., CDKN1A, also known as p21) and apoptosis makes it a compelling target for cancer therapy. Pharmacological induction of KLF4 expression is a promising strategy for treating various malignancies, particularly those where KLF4 is silenced, such as in acute myeloid leukemia (AML).
APTO-253 (also known as LOR-253) is a small molecule that has been investigated for its ability to induce KLF4. This guide provides a detailed overview of its performance and compares it with other experimental approaches to KLF4 induction.
APTO-253: A Potent Inducer of KLF4
APTO-253 is a novel small molecule that has demonstrated potent antitumor activity by inducing the expression of the KLF4 master transcription factor gene, which in turn inhibits the cell cycle and leads to programmed cell death.[1]
Mechanism of Action
APTO-253's mechanism of action is multifaceted. It has been shown to stabilize G-quadruplex DNA structures, particularly in the promoter region of the MYC oncogene, leading to the downregulation of MYC expression.[2][3] This activity is linked to the induction of KLF4. The proposed signaling pathway is as follows:
Performance Data of APTO-253
The efficacy of APTO-253 has been evaluated in various cancer cell lines, primarily demonstrating its cytotoxic and KLF4-inducing effects.
Table 1: In Vitro Cytotoxicity of APTO-253 (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| AML Cell Lines | |||
| MV4-11 | Acute Myeloid Leukemia | 470 (48h), 400 (72h), 240 (120h) | [2] |
| KG-1 | Acute Myeloid Leukemia | 6.9 - 305 | [4] |
| EOL-1 | Acute Myeloid Leukemia | 57 - 1750 | [1][2] |
| Lymphoma Cell Lines | |||
| Raji | Burkitt's Lymphoma | 105 | [5] |
| Other Hematologic Malignancies | |||
| Various ALL and CML cell lines | Acute Lymphoblastic & Chronic Myeloid Leukemia | 39 - 250 | [4] |
| Various Non-Hodgkin's Lymphoma lines | Non-Hodgkin's Lymphoma | 11 - 190 | [4] |
| Various Multiple Myeloma lines | Multiple Myeloma | 72 - 180 | [4] |
| Solid Tumor Cell Lines | |||
| SKOV3 | Ovarian Cancer | 5000 (induces KLF4) | [5] |
| OVCAR3 | Ovarian Cancer | 5000 (induces KLF4) | [5] |
Table 2: Molecular Effects of APTO-253
| Effect | Cell Line | Concentration | Fold Change/Observation | Citation(s) |
| KLF4 mRNA Expression | MV4-11 | 500 nM (6h) | ~2-fold increase | [2] |
| TALL-1 | Not specified | Induces KLF4 expression | [6] | |
| p21 (CDKN1A) mRNA Expression | MV4-11 | 500 nM (6h) | ~4.5-fold increase | [2] |
| MYC mRNA and Protein Expression | AML lines | Varies | Concentration- and time-dependent decrease | [2][7] |
| Cell Cycle | AML lines | 500 nM | Induces G0/G1 arrest | [5][7] |
| Apoptosis | AML lines | Varies | Induces apoptosis | [2] |
It is important to note that despite promising preclinical data, the clinical development of APTO-253 was discontinued. This decision was based on a lack of clinical response in a Phase 1b study in patients with AML or myelodysplastic syndrome (MDS), as well as manufacturing and solubility issues.
Alternative Approaches to KLF4 Induction
Direct pharmacological inducers of KLF4 are not widely available for head-to-head comparison with APTO-253. However, several other agents and methods have been shown to modulate KLF4 expression and activity.
Table 3: Comparison of Alternative KLF4 Induction Methods
| Method/Agent | Mechanism of KLF4 Induction | Typical Concentration/Protocol | Key Considerations | Citation(s) |
| Prostaglandin E2 (PGE2) | Synergistically induces DAF expression with KLF4/5. | 0.01 - 1 µM in cell culture. | Acts through EP2 and EP4 receptors; has broad physiological effects. | [8][9] |
| 5-azacytidine | A DNA methyltransferase inhibitor that can reverse promoter hypermethylation, leading to re-expression of silenced genes like KLF4. | 5 µM for 24 hours in C2C12 myoblasts; 0.5 µM for 72 hours in leukemia cells. | Non-specific epigenetic modifier; can have cytotoxic effects at higher concentrations. | [10][11] |
| All-trans-retinoic acid (ATRA) | Mediates Klf4 gene expression by regulating its promoter activity and increases KLF4 acetylation by inducing HDAC2 phosphorylation. | 0.1 - 10 µM for 24 hours in HEK293 cells. | Acts through retinoic acid receptors (RARs); involved in various differentiation pathways. | [12][13][14] |
| Genetic Induction | Use of inducible expression systems (e.g., doxycycline-inducible vectors) to directly control KLF4 expression. | Varies depending on the vector system and cell type. | Provides precise control over KLF4 levels for in vitro and in vivo studies; not a therapeutic agent. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of KLF4 inducers.
Cytotoxicity Assay (e.g., MTS/XTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., APTO-253) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 48, 72, or 120 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add a colorimetric reagent such as MTS or XTT to each well.
-
Incubation and Measurement: Incubate for a few hours to allow for color development, then measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Cell Treatment and RNA Extraction: Treat cells with the KLF4 inducer or vehicle control for the desired time. Lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, specific primers for the target genes (e.g., KLF4, CDKN1A, MYC), and a housekeeping gene (e.g., GAPDH), along with a fluorescent dye (e.g., SYBR Green) or a probe.
-
Thermocycling: Run the qPCR reaction in a real-time PCR machine.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Conclusion
APTO-253 has been demonstrated in preclinical studies to be a potent inducer of KLF4, leading to cell cycle arrest and apoptosis in various cancer models, particularly in hematologic malignancies. Its mechanism of action, involving the stabilization of G-quadruplex DNA and subsequent downregulation of MYC, provides a clear rationale for its KLF4-inducing effects. However, its clinical development has been halted, highlighting the challenges in translating preclinical efficacy into clinical success.
For researchers investigating the role of KLF4, alternative methods such as the use of epigenetic modifiers like 5-azacytidine, signaling pathway modulators like all-trans-retinoic acid and prostaglandin E2, or genetic induction systems, offer valuable tools for laboratory-based studies. The choice of KLF4 induction method will depend on the specific research question, the experimental model, and the desired level of specificity and control. This guide provides a foundational overview to aid in the selection and design of such experiments.
References
- 1. glpbio.com [glpbio.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Prostaglandin E2 and Krüppel-like transcription factors synergistically induce the expression of decay-accelerating factor in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of Cell Cycle Progression by 5-Azacytidine Is Associated with Early Myogenesis Induction in Murine Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Retinoic acid receptor α mediates all-trans-retinoic acid-induced Klf4 gene expression by regulating Klf4 promoter activity in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. All-trans retinoic acid increases KLF4 acetylation by inducing HDAC2 phosphorylation and its dissociation from KLF4 in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Benchmarking APTO-253 Against Novel AML Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a historically poor prognosis. While conventional chemotherapy has been the cornerstone of treatment for decades, recent years have witnessed the emergence of novel targeted therapies that have significantly improved outcomes for specific patient populations. This guide provides an objective comparison of APTO-253, a clinical-stage c-Myc inhibitor, with recently approved and emerging novel therapies for AML. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the mechanisms of action, preclinical and clinical data, and experimental methodologies relevant to these agents.
APTO-253 is a small molecule that was developed to target the MYC oncogene, a critical driver of leukemogenesis.[1] Its mechanism of action involves the stabilization of G-quadruplex DNA structures in the MYC promoter, leading to the inhibition of MYC expression, cell cycle arrest at the G0/G1 phase, and ultimately, apoptosis in AML cells.[2] Despite promising preclinical data, the clinical development of APTO-253 was discontinued after a Phase 1a/b trial in patients with relapsed or refractory AML and high-risk myelodysplastic syndromes (MDS) did not demonstrate a clinical response.[3][4]
This guide will benchmark APTO-253 against a selection of novel AML therapies that have demonstrated clinical efficacy and gained regulatory approval:
-
Gilteritinib (Xospata®): A FMS-like tyrosine kinase 3 (FLT3) inhibitor.
-
Enasidenib (Idhifa®): An isocitrate dehydrogenase 2 (IDH2) inhibitor.
-
Venetoclax (Venclexta®): A B-cell lymphoma 2 (BCL-2) inhibitor.
-
Quizartinib (Vanflyta®): A potent and selective FLT3 inhibitor.
-
Revumenib (Revuforj): A menin inhibitor for AML with KMT2A rearrangements or NPM1 mutations.
Comparative Data Tables
Table 1: Mechanism of Action and Target
| Therapy | Primary Target(s) | Mechanism of Action |
| APTO-253 | c-Myc, G-quadruplex DNA | Inhibits c-Myc expression by stabilizing G-quadruplex DNA structures in the MYC promoter, leading to cell cycle arrest and apoptosis.[2] |
| Gilteritinib | FLT3 (ITD and TKD mutations), AXL | Inhibits FLT3 signaling, which is crucial for the proliferation and survival of leukemic blasts in patients with FLT3 mutations.[5] |
| Enasidenib | Mutant IDH2 | Inhibits the mutant IDH2 enzyme, leading to a decrease in the oncometabolite 2-hydroxyglutarate (2-HG) and promoting myeloid differentiation.[6][7] |
| Venetoclax | BCL-2 | A BH3 mimetic that binds to and inhibits the anti-apoptotic protein BCL-2, thereby restoring the intrinsic apoptotic pathway in cancer cells.[8] |
| Quizartinib | FLT3 (ITD mutations) | A highly potent and selective type II inhibitor of FLT3, effectively suppressing the constitutively active signaling from FLT3-ITD mutations.[9] |
| Revumenib | Menin-KMT2A interaction | Inhibits the interaction between menin and KMT2A (MLL), which is essential for the leukemogenic activity of KMT2A fusion proteins and mutant NPM1.[10] |
Table 2: Preclinical Efficacy of APTO-253 in AML Cell Lines
| AML Cell Line | IC50 (µM) |
| MV4-11 | 0.24 - 0.47 |
| MOLM-13 | Not specified |
| HL-60 | Not specified |
| KG-1 | Not specified |
| OCI-AML3 | Not specified |
| Primary AML Samples | IC50 <1 µM in 54% of samples [2] |
Table 3: Clinical Efficacy in Relapsed/Refractory AML
| Therapy | Clinical Trial | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) / CR with Partial Hematologic Recovery (CRh) | Median Overall Survival (OS) |
| APTO-253 | Phase 1a/b (NCT02267863) | R/R AML or high-risk MDS | No clinical response reported[3] | N/A | N/A |
| Gilteritinib | ADMIRAL (Phase 3) | R/R FLT3-mutated AML | 34% (CR/CRh)[11][12] | 21.1% (CR)[11] | 9.3 months[11][12] |
| Enasidenib | Phase 1/2 | R/R IDH2-mutated AML | 40.3%[6][13] | 19.3% (CR)[6][13] | 9.3 months[6] |
| Revumenib | AUGMENT-101 (Phase 2) | R/R KMT2A-rearranged or NPM1-mutant AML | 63.2%[10][14] | 22.8% (CR/CRh)[10][14] | 8.0 months[14] |
Table 4: Clinical Efficacy in Newly Diagnosed AML
| Therapy | Clinical Trial | Patient Population | Overall Response Rate (ORR) | Composite Complete Remission (CR + CRi) | Median Overall Survival (OS) |
| Venetoclax + Azacitidine | VIALE-A (Phase 3) | Treatment-naive, ineligible for intensive chemotherapy | 66.4% | 66.4% | 14.7 months[15][16] |
| Quizartinib + Chemo | QuANTUM-First (Phase 3) | Newly diagnosed FLT3-ITD-positive AML | Not specified | Not specified | 31.9 months[17][18] |
Table 5: Common Adverse Events (Grade ≥3)
| Therapy | Common Grade ≥3 Adverse Events |
| APTO-253 | No dose-limiting toxicities or drug-related serious adverse events were reported in the Phase 1a/b trial.[19][20] In a prior solid tumor trial, fatigue, hypersensitivity reaction, and transient hypotension were noted.[21] |
| Gilteritinib | Febrile neutropenia, anemia, thrombocytopenia.[22] |
| Enasidenib | Indirect hyperbilirubinemia, IDH differentiation syndrome, nausea, diarrhea.[13] |
| Venetoclax + Azacitidine | Thrombocytopenia, neutropenia, febrile neutropenia, anemia, nausea, diarrhea.[15][16] |
| Quizartinib + Chemo | Febrile neutropenia, hypokalemia, pneumonia, neutropenia.[18] |
| Revumenib | Febrile neutropenia, differentiation syndrome, QTc prolongation.[10][14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
AML cell lines
-
Culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[23]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Add the test compound (e.g., APTO-253 or other inhibitors) at various concentrations to the wells and incubate for the desired period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[24]
-
Incubate the plate at room temperature in the dark for at least 2 hours, ensuring complete dissolution of the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as the ratio of the absorbance of treated cells to that of untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
AML cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Treat AML cells with the test compound for the desired duration.
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[25]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[26]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[27]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[26]
-
Add 5 µL of PI staining solution.[27]
-
Add 400 µL of 1X Binding Buffer to each tube.[28]
-
Analyze the cells by flow cytometry within one hour.
-
Data analysis will distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
c-Myc Expression Analysis (Western Blot)
This protocol describes the detection of c-Myc protein levels in AML cells by Western blotting.
Materials:
-
AML cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Myc
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated AML cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[29]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[29]
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
A loading control, such as β-actin or GAPDH, should be used to normalize the c-Myc protein levels.
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows.
Caption: Mechanism of action of APTO-253 in AML cells.
Caption: Simplified signaling pathway of FLT3 inhibitors.
References
- 1. AUGMENT-101: Revumenib Shows ‘Clinically Meaningful Results’ in KMT2Ar AML, ALL | Blood Cancers Today [bloodcancerstoday.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. The Impact of Gilteritinib on Overall Survival of Adult Patients with FLT3 Positive Acute Myeloid Leukemia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. ASH 2022: Final Results of the VIALE-A Trial - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 9. esmo.org [esmo.org]
- 10. Menin Inhibition With Revumenib for KMT2A-Rearranged Relapsed or Refractory Acute Leukemia (AUGMENT-101) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADMIRAL results solidify gilteritinib as new standard for FLT3-mutated AML | MDedge Hematology and Oncology [mdedge9-ma1.mdedge.com]
- 12. Gilteritinib Improves Overall Survival in Relapsed or Refractory FLT3-Mutated AML - The ASCO Post [ascopost.com]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Long-term follow-up of VIALE-A: Venetoclax and azacitidine in chemotherapy-ineligible untreated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Paper: A Phase 1a/b Dose Escalation Study of the MYC Repressor Apto-253 in Patients with Relapsed or Refractory AML or High-Risk MDS [ash.confex.com]
- 20. researchgate.net [researchgate.net]
- 21. Phase 1 study of APTO-253 HCl, an inducer of KLF4, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. goldbio.com [goldbio.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bosterbio.com [bosterbio.com]
- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. bio-techne.com [bio-techne.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
APTO-253 Hydrochloride: A Guide to Synergistic Combinations with Targeted Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
APTO-253 hydrochloride is an investigational small molecule that has demonstrated potent anti-cancer activity, particularly in hematologic malignancies such as acute myeloid leukemia (AML). Its unique mechanism of action, which involves the inhibition of the c-Myc oncogene, stabilization of G-quadruplex DNA, and induction of the tumor suppressor KLF4, has made it a compelling candidate for combination therapies.[1][2][3] This guide provides a comparative overview of the synergistic potential of APTO-253 in combination with other targeted agents, supported by available preclinical data. Due to the discontinuation of its clinical development, detailed quantitative data from combination studies are limited; however, existing evidence strongly suggests synergistic anti-tumor effects.[4]
Mechanism of Action of APTO-253
APTO-253 exerts its anti-leukemic effects through a multi-faceted approach:
-
c-Myc Inhibition: APTO-253 downregulates the expression of the c-Myc oncogene, a critical driver of cell proliferation and survival in many cancers.[2][3]
-
G-quadruplex DNA Stabilization: The molecule is believed to stabilize G-quadruplex structures in the promoter regions of oncogenes like MYC, thereby inhibiting their transcription.[1][5]
-
KLF4 Induction: APTO-253 induces the expression of Krüppel-like factor 4 (KLF4), a tumor suppressor that plays a key role in cell cycle arrest and apoptosis.[2][6]
These actions culminate in G0/G1 cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[1][5]
Caption: APTO-253's mechanism of action leading to cancer cell death.
Synergistic Combinations
Preclinical studies have explored the synergy of APTO-253 with several classes of targeted agents, demonstrating the potential for enhanced anti-tumor efficacy.
APTO-253 and BET Bromodomain Inhibitors (JQ1)
Bromodomain and extraterminal (BET) inhibitors, such as JQ1, are epigenetic modulators that also suppress c-Myc expression. The combination of APTO-253 and JQ1 has shown promising synergistic effects in primary patient samples from various hematologic malignancies.
Quantitative Data Summary
| Malignancy | Metric | Observation |
| AML, CLL, MDS/MPN | Combination IC50 | At least 2-fold lower than single agents in ~65% of patient samples. |
Experimental Protocol: Ex Vivo Drug Sensitivity Assay
-
Cells: Primary mononuclear cells isolated from the bone marrow of patients with AML, MDS, or MPN.
-
Compounds: APTO-253 and JQ1 were tested as single agents and in combination at fixed, equimolar ratios.
-
Assay: Cell viability was assessed after a 3-day ex vivo culture using a colorimetric tetrazolium-based (MTS) assay.
-
Data Analysis: IC50 values were calculated to determine the concentration of the drug that inhibits cell growth by 50%.
APTO-253 and FLT3 Inhibitors (Quizartinib)
FMS-like tyrosine kinase 3 (FLT3) inhibitors, such as quizartinib, are targeted therapies for AML patients with FLT3 mutations. The combination of APTO-253 with quizartinib has demonstrated enhanced efficacy specifically in AML patient samples.
Quantitative Data Summary
| Malignancy | Metric | Observation |
| AML | Combination IC50 | Reduced compared to single agents in 37% of AML patient samples. |
Experimental Protocol: Ex Vivo Drug Sensitivity Assay
The protocol is similar to that described for the JQ1 combination study, with quizartinib being the combination partner for APTO-253.
APTO-253 and Hypomethylating Agents (Azacitidine)
Hypomethylating agents like azacitidine are a standard of care in myelodysplastic syndromes (MDS) and AML. In vivo studies using AML xenograft models have shown that combining APTO-253 with azacitidine leads to significantly enhanced anti-tumor activity.
Quantitative Data Summary
| Cancer Model | Metric | Observation |
| HL-60 AML Xenograft | Tumor Growth Inhibition | Combination treatment resulted in significantly enhanced anti-tumor activity compared to either single agent alone. |
| THP-1 AML Xenograft | Tumor Growth Inhibition | The combination demonstrated greatly improved anti-tumor effects relative to either drug alone. |
Experimental Protocol: In Vivo AML Xenograft Model
-
Animal Model: Athymic nude mice bearing subcutaneous HL-60 or THP-1 AML tumors.
-
Treatment Regimen:
-
APTO-253: Administered intravenously.
-
Azacitidine: Administered subcutaneously.
-
Combination: Both drugs administered as per their individual schedules.
-
-
Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition.
Caption: A generalized workflow for in vitro and in vivo synergy studies.
Conclusion and Future Directions
The available preclinical evidence, although not exhaustive in its quantitative detail, strongly supports the synergistic potential of this compound with other targeted agents, including BET bromodomain inhibitors, FLT3 inhibitors, and hypomethylating agents. The combination of agents targeting the same oncogenic driver (c-Myc) through different mechanisms, as seen with JQ1, or targeting complementary pathways, as with FLT3 inhibitors and hypomethylating agents, represents a rational approach to enhance anti-cancer efficacy and potentially overcome resistance.
While the clinical development of APTO-253 has been halted, the mechanistic insights and synergistic potential observed in preclinical studies provide valuable information for the broader field of cancer drug development. These findings underscore the importance of exploring combination therapies that target key cancer dependencies from multiple angles. Further investigation into the molecular underpinnings of these synergistic interactions could inform the development of novel combination strategies for hematologic malignancies and potentially other cancers where the targeted pathways are relevant.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. The clinical development of this compound has been discontinued.
References
- 1. Paper: Broad Activity of Apto-253 in AML and Other Hematologic Malignancies Correlates with KLF4 Expression Level [ash.confex.com]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Meta-analysis of APTO-253 Clinical Trial Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical trial data for APTO-253, a novel small molecule inhibitor of c-Myc expression. The information is intended for researchers, scientists, and drug development professionals to objectively evaluate its performance against alternative therapeutic strategies. The data presented is based on publicly available clinical trial results and preclinical studies.
Executive Summary
APTO-253 is an investigational agent that functions by stabilizing G-quadruplex DNA, leading to the inhibition of c-Myc expression and induction of the tumor suppressor KLF4.[1][2] It entered Phase 1 clinical trials for advanced solid tumors and relapsed or refractory acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). While demonstrating a favorable safety profile and target engagement, APTO-253's clinical development was ultimately discontinued due to manufacturing challenges and a lack of clinical response in hematologic malignancies.[3] This guide provides a detailed comparison of APTO-253's clinical performance with established alternative treatments for these indications.
Data Presentation
Table 1: APTO-253 Phase 1 Clinical Trial Data Summary
| Clinical Trial ID | Indication | Number of Patients | Dosage | Key Efficacy Results | Safety and Tolerability |
| NCT0123226 | Advanced Solid Tumors | 32 treated, 21 evaluable | 20 to 387 mg/m² | Best overall response was stable disease (SD) in 5 of 21 patients (23.8%) with durations from 3.6 to 8.4 months.[4][5][6] | Generally well-tolerated. Dose-limiting toxicities (DLT) included hypersensitivity reaction and transient hypotension at 387 mg/m². The recommended Phase 2 dose was determined to be 229 mg/m².[4][6] |
| NCT02267863 | Relapsed/Refractory AML and High-Risk MDS | 18 (as of June 2021) | 20 to 150 mg/m² | No clinical responses were reported.[3] Target engagement was observed with a 20-48% reduction in MYC mRNA in whole blood.[1][5][7] | Generally well-tolerated with no DLTs or drug-related serious adverse events reported at the doses tested.[1][5][7] |
Table 2: Comparison of APTO-253 with Alternative Treatments for Relapsed/Refractory AML
| Treatment Modality | Example Regimens | Reported Complete Remission (CR) Rate | Key Considerations |
| APTO-253 | Monotherapy | 0%[3] | Well-tolerated, novel mechanism of action. Lack of clinical efficacy in Phase 1. |
| Salvage Chemotherapy | CLAG (cladribine, cytarabine, G-CSF) | 38%[8] | Established efficacy, but significant toxicity. |
| MEC (mitoxantrone, etoposide, cytarabine) | 24%[8] | An alternative chemotherapy regimen with notable toxicity. | |
| Mito-FLAG (mitoxantrone, fludarabine, cytarabine, G-CSF) | 56.1%[4] | High response rates but also associated with significant myelosuppression. | |
| Targeted Therapy | Venetoclax + Hypomethylating Agents (HMAs) | ORR of 57% in HMA-failure patients[9] | Effective in specific patient populations, particularly those with certain molecular markers. |
Table 3: Comparison of APTO-253 with Alternative Treatments for High-Risk MDS
| Treatment Modality | Example Regimens | Reported Overall Response Rate (ORR) | Key Considerations |
| APTO-253 | Monotherapy | No clinical responses reported[3] | Well-tolerated, novel mechanism of action. Lack of clinical efficacy in Phase 1. |
| Hypomethylating Agents (HMAs) | Azacitidine, Decitabine | ~40-50% | Standard of care, but responses can be transient. |
| Combination Therapy | HMAs + Venetoclax | 90% in HMA-naïve patients, 57% in HMA-failure patients[9] | Promising efficacy, particularly in HMA-naïve patients. |
Table 4: Comparison of APTO-253 with Alternative Treatments for Advanced Solid Tumors (Heavily Pretreated)
| Treatment Modality | Example Regimens | Reported Clinical Benefit Rate / Disease Control Rate | Key Considerations |
| APTO-253 | Monotherapy | 23.8% (Stable Disease)[4][5][6] | Modest activity in a heavily pretreated population. |
| Standard of Care | Varies by tumor type (e.g., Docetaxel + Ramucirumab for NSCLC) | Disease Control Rate of 76% in one study for a specific regimen.[6] | Highly dependent on tumor type, prior therapies, and patient fitness. |
| Molecular Profiling-Guided Therapy | Therapy based on tumor biomarkers | Clinical benefit in ~61-69% of patients.[10] | A personalized approach that can improve outcomes in some patients. |
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and incubated overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells are treated with a range of concentrations of APTO-253 or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or XTT, which measures the metabolic activity of viable cells.
-
Data Analysis: The absorbance is read using a plate reader, and the IC50 (the concentration of drug that inhibits cell growth by 50%) is calculated.[11][12]
Western Blot for MYC Protein Expression
-
Cell Lysis: Cells treated with APTO-253 or vehicle are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the c-Myc protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.[13][14]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Fixation: Cells are treated with APTO-253 or vehicle for a specified time, then harvested and fixed in cold ethanol.
-
Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.[13][15]
Mandatory Visualization
Caption: APTO-253 Signaling Pathway.
Caption: Experimental Workflow for APTO-253 Evaluation.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Salvage Therapy for Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging treatment options for patients with high-risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Outcome of patients with relapsed or refractory acute myeloid leukemia treated with Mito-FLAG salvage chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paper: A Phase 1a/b Dose Escalation Study of the MYC Repressor Apto-253 in Patients with Relapsed or Refractory AML or High-Risk MDS [ash.confex.com]
- 6. Phase 1 study of APTO-253 HCl, an inducer of KLF4, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of common salvage chemotherapy regimens in patients with refractory or relapsed acute myeloid leukemia: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Clinical Outcomes of Patients with Rare and Heavily Pretreated Solid Tumors Treated according to the Results of Tumor Molecular Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 13. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
